molecular formula C5H11N B155062 1-Cyclopropylethanamine CAS No. 1621-24-5

1-Cyclopropylethanamine

Cat. No.: B155062
CAS No.: 1621-24-5
M. Wt: 85.15 g/mol
InChI Key: IXCXVGWKYIDNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropylethanamine (CAS: 195604-39-8) is a chiral amine that serves as a valuable, optically active building block in organic synthesis and pharmaceutical research . It is a clear, colorless to pale yellow liquid with a boiling point of approximately 102.6 ± 8.0 °C at 760 mmHg and a density of 0.9 ± 0.1 g/cm³ . This compound is highly relevant in medicinal chemistry, where it is used as a key intermediate in the scalable synthesis of substituted pyrazinones, which are core structures in the development of pharmaceutically active compounds such as ROR gamma modulators for treating inflammatory diseases like psoriasis . The (S)-enantiomer can be obtained with high optical purity (ee ≥98%) and is typically supplied as a neat liquid that is miscible with water . Researchers value this chemical for constructing cyclopropane-containing scaffolds prevalent in natural products, agrochemicals, and drugs . HANDLING PRECAUTIONS: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is highly flammable and corrosive, causing severe skin burns and eye damage . Proper safety equipment must be worn, and the chemical should be stored under an inert atmosphere at ambient temperatures .

Properties

IUPAC Name

1-cyclopropylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCXVGWKYIDNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Mechanism of 1-Cyclopropylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropylethanamine is a key building block in medicinal chemistry, valued for the unique conformational and electronic properties imparted by its cyclopropyl moiety. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, with a focus on reaction mechanisms, experimental protocols, and comparative analysis of quantitative data. The core methodologies discussed include reductive amination of cyclopropyl methyl ketone, the Leuckart-Wallach reaction, Hofmann and Curtius rearrangements of corresponding amide and carboxylic acid precursors, and the reduction of cyclopropyl methyl ketone oxime. This document aims to equip researchers and drug development professionals with the detailed knowledge required for the efficient and selective synthesis of this important amine.

Introduction

The synthesis of chiral amines is a cornerstone of pharmaceutical development, with a significant number of active pharmaceutical ingredients (APIs) incorporating these structural motifs. This compound, in particular, has garnered attention due to the presence of the cyclopropyl group, which can enhance metabolic stability, binding affinity, and potency of drug candidates. This guide delves into the primary synthetic strategies for obtaining this compound, providing a detailed examination of the underlying chemical principles and practical execution.

Synthetic Routes and Mechanisms

Several synthetic pathways have been established for the preparation of this compound. The choice of method often depends on factors such as desired stereochemistry, scale of synthesis, and availability of starting materials.

Reductive Amination of Cyclopropyl Methyl Ketone

Reductive amination is a widely employed and versatile method for the synthesis of amines from carbonyl compounds.[1] In the context of this compound synthesis, this involves the reaction of cyclopropyl methyl ketone with an amine source, followed by the reduction of the in situ-formed imine intermediate.

Mechanism:

The reaction proceeds in two main stages:

  • Imine Formation: The nitrogen atom of the amine nucleophilically attacks the carbonyl carbon of cyclopropyl methyl ketone, forming a hemiaminal intermediate. Subsequent dehydration, often catalyzed by mild acid, yields an imine (or iminium ion).[1]

  • Reduction: The C=N double bond of the imine is then reduced to a C-N single bond by a reducing agent.[1]

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium cyanoborohydride is particularly effective as it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH, allowing for the efficient in situ formation and reduction of the imine.[2]

Asymmetric Reductive Amination:

For the synthesis of enantiomerically pure this compound, a crucial requirement for many pharmaceutical applications, asymmetric reductive amination is employed. This is often achieved through the use of a chiral auxiliary, such as a chiral amine, which reacts with the ketone to form a diastereomeric imine intermediate. Subsequent reduction and removal of the auxiliary yield the desired chiral amine.

A scalable process for non-racemic this compound has been developed utilizing (S)-(-)-α-phenylethylamine as a chiral auxiliary.[3] The process involves the condensation of cyclopropyl methyl ketone with the chiral amine, followed by reduction and debenzylation.[3]

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a specific type of reductive amination that utilizes formic acid or its derivatives, such as ammonium formate or formamide, as both the nitrogen source and the reducing agent.[4][5] This method typically requires high temperatures (120-185 °C).[4]

Mechanism:

The reaction is believed to proceed through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid or formate.[6] When formamide is used, it can act as the ammonia source upon decomposition. The initial product is often the N-formyl derivative of the amine, which requires a subsequent hydrolysis step to yield the free amine.[5] While a classic method, the high reaction temperatures can be a limitation. However, modern variations using microwave irradiation or catalytic systems can lead to higher yields under milder conditions.[5]

Hofmann Rearrangement of 2-Cyclopropylpropanamide

The Hofmann rearrangement provides a route to primary amines with one fewer carbon atom than the starting amide.[7] For the synthesis of this compound, the precursor would be 2-cyclopropylpropanamide.

Mechanism:

The reaction is initiated by the treatment of the primary amide with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide). This generates an N-haloamide intermediate which, upon deprotonation, rearranges to an isocyanate with the loss of the halide ion.[7] The isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[8]

Curtius Rearrangement of 2-Cyclopropylpropanoic Acid

Similar to the Hofmann rearrangement, the Curtius rearrangement produces a primary amine with one less carbon atom, starting from a carboxylic acid.[9] The synthesis of this compound via this route would begin with 2-cyclopropylpropanoic acid.

Mechanism:

The carboxylic acid is first converted to an acyl azide. This is typically achieved by treating the corresponding acyl chloride with sodium azide or by reacting the carboxylic acid with diphenylphosphoryl azide (DPPA).[10][11] Upon heating, the acyl azide undergoes a concerted rearrangement with the loss of nitrogen gas to form an isocyanate.[9] The isocyanate can then be hydrolyzed to the primary amine via a carbamic acid intermediate.[10][11] A key advantage of the Curtius rearrangement is that the migration of the alkyl group occurs with complete retention of configuration.[10]

Reduction of Cyclopropyl Methyl Ketone Oxime

An alternative two-step approach involves the initial conversion of cyclopropyl methyl ketone to its corresponding oxime, followed by reduction to this compound.

Mechanism:

  • Oximation: Cyclopropyl methyl ketone is reacted with hydroxylamine (usually as hydroxylamine hydrochloride with a base to liberate the free hydroxylamine) to form cyclopropyl methyl ketone oxime.[12]

  • Reduction: The C=N bond of the oxime is then reduced to a C-N single bond. Various reducing agents can be employed for this step, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni), or sodium in ethanol.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the different synthetic routes to this compound.

Table 1: Reductive Amination of Cyclopropyl Methyl Ketone

Amine SourceReducing Agent / CatalystSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee)Reference
(S)-(-)-α-phenylethylamineTi(OiPr)₄, then NaBH₄THF70361 (of diastereomeric salt)99.8%[3]
Aqueous AmmoniaFe/(N)SiC, H₂ (6.5 MPa)Water14020up to 89 (for analogous ketones)N/A[13]
Aqueous AmmoniaCo particles, H₂ (1-10 bar)-80->99 (for analogous ketones)N/A[2]
Ammonia (in MeOH)Ni/MFM-300(Cr), H₂ (5 bar)MeOH16018>90 (for analogous ketones)N/A[14]

Table 2: Leuckart-Wallach Reaction of Cyclopropyl Methyl Ketone

ReagentsTemp. (°C)Time (h)Yield (%)NotesReference
Ammonium formate160-1704-15Generally good yields reported for analogous ketonesYields are sensitive to temperature and reaction time.[15]
Formamide>165-Lower yields than ammonium formateYields can be improved with catalysts like MgCl₂.[4]

Table 3: Hofmann and Curtius Rearrangements

ReactionStarting MaterialKey ReagentsYield (%)NotesReference
Hofmann RearrangementCyclopropyl amidesElectro-induced (e⁻, Br⁻)23-94 (for various cyclopropyl amides)Yields vary with substrate structure.[11]
Curtius RearrangementCarboxylic acidsDPPA, Et₃N, then trapping agent75 (for a model system)General procedure for conversion to carbamates.[10]

Table 4: Reduction of Cyclopropyl Methyl Ketone Oxime

Oximation ReagentsReduction ReagentsYield (%)NotesReference
NH₂OH·HCl, Sodium AcetateNot specifiedNot specifiedDetailed protocol for oxime synthesis provided.[16]
NH₂OH·HCl, PyridineNot specifiedNot specifiedAlternative base for oximation.[17]

Experimental Protocols

Scalable Asymmetric Synthesis of (S)-1-Cyclopropylethanamine via Reductive Amination

This protocol is adapted from a patented scalable synthesis.[3]

Step 1: Condensation and Reduction

  • To a stirred mixture of (S)-(-)-α-phenylethylamine (100 g) and cyclopropyl methyl ketone (72.9 g) in THF (200 mL) at room temperature, add Ti(OiPr)₄ (249 g) over 30 minutes.

  • Heat the mixture to 70 °C and maintain for 3 hours.

  • Cool the mixture to 0 °C and add NaBH₄ (18.8 g).

  • Stir the suspension at 0 °C for 1 hour.

  • Slowly add EtOH (200 mL) and stir for an additional hour.

  • Add THF (500 mL) and celite (60 g), then quench the reaction with water (100 mL).

  • Stir the suspension at 25 °C for 1 hour, then add 40 wt% aqueous NaOH (200 g).

  • Filter the mixture and wash the filter cake with THF (2 x 200 mL). The filtrate contains the diastereomeric secondary amine.

Step 2: Diastereomeric Salt Formation and Resolution

  • To the solution of the secondary amine, add (R)-mandelic acid (106.7 g) and stir for 1 hour at room temperature.

  • Concentrate the mixture to approximately 350 mL and add EtOH (215 mL).

  • Heat to reflux and slowly add MTBE (900 mL) over 1 hour.

  • Stir at reflux for 1 hour, then cool to 5 °C.

  • Filter the precipitate and wash with a mixture of EtOH (30 mL) and MTBE (90 mL).

  • Dry the solid and recrystallize from MTBE/EtOH to yield the resolved diastereomeric salt (102.2 g, 61% yield, 99.8% ee).

Step 3: Debenzylation

The final step, debenzylation to yield (S)-1-cyclopropylethanamine, would typically be carried out via catalytic hydrogenation (e.g., H₂/Pd-C), although specific conditions for this step were not detailed in the provided reference.

General Procedure for Curtius Rearrangement

This is a general protocol that can be adapted for the synthesis of this compound from 2-cyclopropylpropanoic acid.[10]

  • To a stirred solution of 2-cyclopropylpropanoic acid (1.0 eq) in toluene, add triethylamine (3.0 eq) and diphenylphosphoryl azide (DPPA) (1.5 eq) at room temperature.

  • Stir the mixture for 30 minutes, then heat at reflux for 2 hours to form the isocyanate.

  • Cool the solution to room temperature.

  • To hydrolyze the isocyanate to the amine, carefully add water and continue stirring until the reaction is complete (monitoring by TLC or GC-MS is recommended). Acidic or basic workup may be required to isolate the free amine.

Mandatory Visualizations

Reaction Mechanisms

Reductive_Amination_Mechanism Reductive Amination Mechanism ketone Cyclopropyl Methyl Ketone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + NH₃ amine Ammonia hemiaminal->ketone - NH₃ imine Imine Intermediate hemiaminal->imine - H₂O imine->hemiaminal + H₂O product This compound imine->product + [H⁻] h2o H₂O reducing_agent [H⁻] (e.g., NaBH₃CN)

Caption: Mechanism of Reductive Amination.

Hofmann_Rearrangement_Mechanism Hofmann Rearrangement Mechanism amide 2-Cyclopropylpropanamide nhaloamide N-Bromoamide amide->nhaloamide + Br₂/NaOH isocyanate Isocyanate Intermediate nhaloamide->isocyanate Rearrangement (-Br⁻) carbamic_acid Carbamic Acid isocyanate->carbamic_acid + H₂O amine This compound carbamic_acid->amine - CO₂ br2_naoh Br₂, NaOH naoh NaOH h2o H₂O co2 CO₂

Caption: Mechanism of Hofmann Rearrangement.

Curtius_Rearrangement_Mechanism Curtius Rearrangement Mechanism acid 2-Cyclopropylpropanoic Acid acyl_azide Acyl Azide acid->acyl_azide + DPPA isocyanate Isocyanate Intermediate acyl_azide->isocyanate Δ, -N₂ carbamic_acid Carbamic Acid isocyanate->carbamic_acid + H₂O amine This compound carbamic_acid->amine - CO₂ dppa DPPA or SOCl₂ then NaN₃ heat Δ n2 N₂ h2o H₂O co2 CO₂

Caption: Mechanism of Curtius Rearrangement.

Experimental Workflow

Asymmetric_Synthesis_Workflow Asymmetric Synthesis Workflow cluster_step1 Step 1: Condensation & Reduction cluster_step2 Step 2: Resolution cluster_step3 Step 3: Debenzylation start Mix Ketone, Chiral Amine, and Ti(OiPr)₄ in THF heat Heat to 70°C for 3h start->heat cool_reduce Cool to 0°C and add NaBH₄ heat->cool_reduce stir1 Stir at 0°C for 1h cool_reduce->stir1 add_etoh Add EtOH and stir for 1h stir1->add_etoh quench Quench with H₂O add_etoh->quench stir2 Stir at 25°C for 1h quench->stir2 add_naoh Add aq. NaOH stir2->add_naoh filter1 Filter and wash with THF add_naoh->filter1 add_mandelic Add (R)-Mandelic Acid filter1->add_mandelic concentrate Concentrate and add EtOH add_mandelic->concentrate reflux_mtbe Heat to reflux and add MTBE concentrate->reflux_mtbe cool_filter Cool to 5°C and filter reflux_mtbe->cool_filter recrystallize Recrystallize from MTBE/EtOH cool_filter->recrystallize debenzylation Catalytic Hydrogenation recrystallize->debenzylation final_product final_product debenzylation->final_product Yields (S)-1-Cyclopropylethanamine

Caption: Experimental Workflow for Asymmetric Synthesis.

Conclusion

The synthesis of this compound can be achieved through several effective methodologies, with reductive amination of cyclopropyl methyl ketone being the most direct and versatile approach. For the production of enantiomerically pure material, crucial for pharmaceutical applications, asymmetric reductive amination using a chiral auxiliary has been demonstrated as a scalable and highly selective process. Alternative routes such as the Leuckart-Wallach reaction, Hofmann rearrangement, and Curtius rearrangement offer viable, albeit sometimes more demanding, pathways. The choice of synthetic strategy will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and stereochemical purity. This guide provides the foundational knowledge for making informed decisions in the synthesis of this valuable chemical building block.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Cyclopropylethanamine (CAS No: 1621-24-5), a primary amine of significant interest in medicinal chemistry and organic synthesis. This document collates available data on its physical and chemical characteristics, including molecular structure, boiling point, density, pKa, and solubility. Furthermore, this guide discusses its known biological activities, particularly its role as a structural motif in enzyme inhibitors. Detailed experimental protocols for the determination of key properties and visualizations of relevant chemical pathways are provided to support researchers in their understanding and application of this compound.

Introduction

This compound, also known as α-methylcyclopropanemethanamine, is a valuable building block in the synthesis of pharmacologically active compounds. Its unique structural feature, the cyclopropyl group, imparts specific conformational rigidity and electronic properties that can enhance metabolic stability and binding affinity to biological targets. This guide aims to be a centralized resource for professionals working with this amine, offering a detailed examination of its physicochemical profile.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. It is important to note that while some data is experimentally derived, other values are predicted from computational models and should be considered with this in mind.

General and Physical Properties
PropertyValueSource
Molecular Formula C₅H₁₁N--INVALID-LINK--[1]
Molecular Weight 85.15 g/mol --INVALID-LINK--[1]
CAS Number 1621-24-5--INVALID-LINK--[1]
Appearance Colorless to pale yellow liquid--INVALID-LINK--
Boiling Point 90-92 °C--INVALID-LINK--
102.6 ± 8.0 °C at 760 mmHg (Predicted)--INVALID-LINK--[2]
Density 0.920 g/cm³ (Predicted)--INVALID-LINK--
0.9 ± 0.1 g/cm³ (Predicted)--INVALID-LINK--[2]
Index of Refraction 1.487 (Predicted)--INVALID-LINK--[2]
Chemical and Solubility Properties
PropertyValueSource
pKa 10.87 ± 0.29 (Predicted)--INVALID-LINK--
Solubility in Water 20 g/L at 25 °C--INVALID-LINK--
Miscible with water--INVALID-LINK--
LogP 0.58 (Predicted)--INVALID-LINK--[2]
Vapor Pressure 33.4 ± 0.2 mmHg at 25°C (Predicted)--INVALID-LINK--[2]

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show signals corresponding to the ethyl chain protons and the cyclopropyl ring protons. The chemical shifts are influenced by the electron-withdrawing effect of the amine group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H and C-N bonds of the primary amine, as well as C-H bonds of the alkyl and cyclopropyl groups. A general procedure for obtaining an IR spectrum of a liquid sample is provided in the experimental protocols section.[3]

Mass Spectrometry (MS)

Mass spectrometry of this compound would likely show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be indicative of the structure, with potential cleavage at the C-C bond adjacent to the amine and within the cyclopropyl ring.

Synthesis

A common synthetic route to 1-cyclopropylethylamine involves the reductive amination of cyclopropyl methyl ketone. A scalable synthesis for optically active 1-cyclopropylalkyl-1-amines has been developed using inexpensive starting materials like cyclopropyl methyl ketone and S-(−)-α-phenylethylamine, making it suitable for industrial processes.[4]

Another approach involves the Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid.[5] This method provides a scalable route to the corresponding amine hydrochloride.[5]

Biological Activity and Significance

The cyclopropylamine moiety is a key pharmacophore in a variety of biologically active molecules. It is a well-known mechanism-based inhibitor of monoamine oxidases (MAO) and cytochrome P450 enzymes.[6]

Enzyme Inhibition

Cyclopropylamines can act as irreversible inhibitors of flavin-dependent enzymes like MAO. The mechanism involves the oxidation of the amine, leading to the opening of the strained cyclopropyl ring and subsequent covalent modification of the enzyme's flavin cofactor.[6] This inhibitory action makes cyclopropylamine derivatives potential therapeutic agents for depression and other neurological disorders.

Drug Design and Metabolism

The inclusion of a cyclopropyl group in drug candidates can enhance metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes.[7] However, the oxidation of the cyclopropylamine moiety itself can lead to the formation of reactive metabolites, which has been implicated in the hepatotoxicity of some drugs, such as trovafloxacin.[7][8] This dual role of the cyclopropylamine group highlights the importance of careful structural design and metabolic profiling in drug development.

Compounds containing cyclopropane rings have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[9][10]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

  • Titration: Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).

  • Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point, where half of the amine has been protonated.

Determination of Solubility

Objective: To determine the solubility of this compound in various solvents.

Methodology:

  • Solvent Selection: Choose a range of solvents (e.g., water, ethanol, dichloromethane).

  • Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed container. Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Separation: Allow any undissolved solute to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Determine the concentration of the dissolved amine in the supernatant using a suitable analytical technique, such as gas chromatography (GC) with a calibrated standard curve.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Structure Verification IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation G reactant1 Cyclopropyl Methyl Ketone intermediate Imine Intermediate reactant1->intermediate reactant2 Ammonia (NH₃) reactant2->intermediate product This compound intermediate->product reducing_agent Reducing Agent (e.g., NaBH₃CN) reducing_agent->product G enzyme MAO-Flavin complex Enzyme-Inhibitor Complex enzyme->complex inhibitor Cyclopropylamine Derivative inhibitor->complex oxidation Single Electron Transfer (Oxidation) complex->oxidation ring_opening Cyclopropyl Ring Opening oxidation->ring_opening adduct Covalent Flavin Adduct (Inactive Enzyme) ring_opening->adduct adduct->enzyme Inactivation

References

Spectroscopic Profile of 1-Cyclopropylethanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Cyclopropylethanamine (CAS No. 1621-24-5). Due to the limited availability of experimentally derived spectra in publicly accessible databases, this document presents a combination of predicted data from reliable sources and expected spectroscopic characteristics based on the analysis of analogous compounds. The information herein is intended to support research, development, and quality control activities involving this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₁₁N[1]

  • Molecular Weight: 85.15 g/mol [1]

  • Exact Mass: 85.089149355 Da[1]

  • SMILES: CC(C1CC1)N[1]

  • InChI: InChI=1S/C5H11N/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, D₂O)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~1.71Multiplet4Cyclopropyl CH₂
~1.47Multiplet1Cyclopropyl CH
~1.25Doublet3Methyl CH₃
~3.20Quartet1Ethanaminyl CH
VariableBroad Singlet2Amine NH₂

Predicted data sourced from the Human Metabolome Database (HMDB).[2] Note: The chemical shift of the amine protons (NH₂) is highly dependent on the solvent and concentration and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~55Ethanaminyl CH
~20Methyl CH₃
~15Cyclopropyl CH
~5Cyclopropyl CH₂

Note: This data is based on typical chemical shifts for similar structures and predictions.

Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands

Frequency (cm⁻¹)Vibration ModeIntensity
3300-3500N-H Stretch (asymmetric and symmetric)Medium, Sharp (typically two bands for primary amines)
2850-2960C-H Stretch (aliphatic)Strong
~3080C-H Stretch (cyclopropyl)Medium
1590-1650N-H Bend (scissoring)Medium
1000-1250C-N StretchMedium
650-900N-H WagBroad, Strong

Note: These are characteristic infrared absorption frequencies for primary amines and cyclopropyl groups.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
85Moderate[M]⁺ (Molecular Ion)
84Moderate[M-H]⁺
70High[M-CH₃]⁺ (α-cleavage)
44Base Peak[CH(NH₂)=CH₂]⁺ (α-cleavage with rearrangement)
41High[C₃H₅]⁺ (Cyclopropyl cation)

Note: The fragmentation pattern is predicted based on the typical behavior of primary amines under electron ionization, which often involves α-cleavage. The molecular ion is expected to have an odd mass, consistent with the nitrogen rule for compounds containing a single nitrogen atom.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if using a non-deuterated solvent for reference.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Record the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire the spectrum with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., exponential multiplication) before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Record the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Acquire the spectrum with a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for salts): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Obtain the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) into a GC equipped with a suitable capillary column (e.g., a non-polar stationary phase). The GC will separate the compound before it enters the mass spectrometer.

  • Ionization:

    • Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis:

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 10 to 200 amu.

    • Identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Report and Data Archiving Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

References

The Rising Profile of 1-Cyclopropylethanamine Derivatives in Therapeutic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of drug discovery, the unique structural and electronic properties of the cyclopropyl group have positioned it as a privileged motif in medicinal chemistry. This guide delves into the burgeoning field of 1-cyclopropylethanamine derivatives, offering a comprehensive overview of their biological activities, with a particular focus on their anticancer, central nervous system (CNS), and antimicrobial applications. This technical document is tailored for researchers, scientists, and drug development professionals, providing a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights to facilitate further exploration and application of this promising class of compounds.

The incorporation of a cyclopropane ring into drug candidates can significantly enhance metabolic stability, binding affinity, and potency, while reducing off-target effects.[1] The this compound scaffold, in particular, has emerged as a versatile backbone for the design of novel therapeutic agents across diverse disease areas.

Anticancer Activity: Targeting Epigenetic Regulation through LSD1 Inhibition

A significant body of research has highlighted the potential of this compound derivatives, specifically arylcyclopropylamines, as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1).[2] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby modulating gene expression.[3][4] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3][5]

Arylcyclopropylamine derivatives act as mechanism-based inhibitors of LSD1. The enzyme oxidizes the amine, leading to the opening of the cyclopropyl ring. This generates a reactive intermediate that forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor, resulting in irreversible inactivation of the enzyme.[1]

Quantitative Analysis of LSD1 Inhibition

The inhibitory potency of a series of arylcyclopropylamine derivatives against human LSD1 has been extensively evaluated. The following table summarizes the half-maximal inhibitory concentrations (IC50) for selected compounds, showcasing the structure-activity relationships (SAR) within this class.

Compound IDStructureLSD1 IC50 (µM)Reference
1 N-((1R,2S)-2-phenylcyclopropyl)-4-((3-oxo-3-(piperidin-1-yl)propyl)amino)benzamide0.52[6]
2 N-((1s,2R)-2-(4-hydroxyphenyl)cyclopropyl)-4-((E)-3-oxobut-1-en-1-yl)benzamide1.8[6]
3 trans-2-phenylcyclopropylamine (Tranylcypromine)>200[1]
4 N-((1R,2S)-2-(4-fluorophenyl)cyclopropyl)methanamine188[7]
5 A series of 18 cyclopropylamine-containing cyanopyrimidines1.80 - 6.08[6]
Experimental Protocols

LSD1 Inhibition Assay: The inhibitory activity of the compounds against LSD1 is typically determined using an Amplex Red-based enzymatic assay. The assay measures the production of hydrogen peroxide, a byproduct of the LSD1-catalyzed demethylation reaction.

  • Reagents: Human recombinant LSD1, horseradish peroxidase (HRP), Amplex Red, and a suitable substrate (e.g., dimethylated histone H3 peptide).

  • Procedure:

    • The test compound is pre-incubated with LSD1 in a buffer solution.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The fluorescence of resorufin, the product of Amplex Red oxidation by H2O2 in the presence of HRP, is measured using a fluorescence plate reader.

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.[8]

Cell Viability Assay: The antiproliferative effects of the compounds on cancer cell lines are commonly assessed using the sulforhodamine B (SRB) assay.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

    • The cells are then fixed with trichloroacetic acid.

    • The fixed cells are stained with SRB dye.

    • The protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is measured at a specific wavelength (e.g., 510 nm) to determine cell viability.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of LSD1 inhibition by arylcyclopropylamines and a typical workflow for their evaluation.

LSD1_Inhibition_Pathway cluster_0 LSD1 Catalytic Cycle cluster_1 Inhibition by Arylcyclopropylamine LSD1_FAD LSD1-FAD (Active) Product H3K4me1 + Formaldehyde LSD1_FAD->Product Demethylation Reactive_Intermediate Reactive Intermediate (Ring Opening) LSD1_FAD->Reactive_Intermediate Oxidation Inactive_Adduct LSD1-FAD Covalent Adduct (Inactive) H3K4me2 H3K4me2 H3K4me2->LSD1_FAD Substrate Binding Arylcyclopropylamine Arylcyclopropylamine Derivative Arylcyclopropylamine->LSD1_FAD Reactive_Intermediate->Inactive_Adduct Covalent Modification Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Arylcyclopropylamine Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization LSD1_Assay LSD1 Inhibition Assay (IC50 determination) Characterization->LSD1_Assay Cell_Viability Cancer Cell Line Viability Assay (SRB) (GI50 determination) LSD1_Assay->Cell_Viability Lead Compound Selection Xenograft Xenograft Tumor Models Cell_Viability->Xenograft Efficacy Evaluation Toxicity Toxicity Studies Xenograft->Toxicity Safety Assessment

References

Chiral Resolution of (R/S)-1-Cyclopropylethanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Cyclopropylethanamine is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. The biological activity of these molecules is often enantiomer-dependent, making the preparation of enantiomerically pure forms of this compound a critical step. This technical guide provides an in-depth overview of the primary methods for the chiral resolution of racemic (R/S)-1-Cyclopropylethanamine, including diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable resolution strategy.

Diastereomeric Salt Resolution

Diastereomeric salt resolution is a classical and industrially scalable method for separating enantiomers.[1][2] This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[2] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1] The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a base.[3]

Resolution with (R)-Mandelic Acid

A scalable and effective method for the resolution of (R/S)-1-Cyclopropylethanamine employs (R)-mandelic acid as the resolving agent. This process has been demonstrated to produce (S)-1-Cyclopropylethanamine with high enantiomeric purity.

Experimental Protocol:

  • Salt Formation: A solution of (R/S)-1-Cyclopropylethanamine is charged with (R)-mandelic acid and stirred at room temperature for one hour.

  • Crystallization: The mixture is concentrated, and ethanol (EtOH) is added. The solution is heated to reflux, and methyl tert-butyl ether (MTBE) is slowly added over one hour. The mixture is stirred at reflux for an additional hour and then cooled to 5°C to facilitate precipitation.

  • Isolation and Recrystallization: The precipitate is filtered and washed with a mixture of EtOH and MTBE. The collected solid is then recrystallized from an MTBE/EtOH mixture to yield the diastereomerically pure salt.

  • Liberation of the Free Amine: The purified diastereomeric salt is treated with a base, such as aqueous sodium hydroxide, to liberate the free (S)-1-Cyclopropylethanamine.

Quantitative Data:

Resolving AgentTarget EnantiomerYieldEnantiomeric Excess (ee)
(R)-Mandelic Acid(S)-1-Cyclopropylethanamine61%99.8%

Table 1: Quantitative data for the chiral resolution of (R/S)-1-Cyclopropylethanamine using (R)-mandelic acid.

diastereomeric_salt_resolution racemate (R/S)-1-Cyclopropylethanamine diastereomers Mixture of Diastereomeric Salts ((S)-Amine-(R)-Acid and (R)-Amine-(R)-Acid) racemate->diastereomers resolving_agent (R)-Mandelic Acid resolving_agent->diastereomers solvent1 EtOH/MTBE solvent1->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt ((S)-Amine-(R)-Acid) crystallization->less_soluble Precipitation more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble s_enantiomer (S)-1-Cyclopropylethanamine less_soluble->s_enantiomer base Base (e.g., NaOH) base->s_enantiomer

Diastereomeric Salt Resolution Workflow
General Protocol with Tartaric Acid Derivatives

Tartaric acid and its derivatives are widely used as resolving agents for primary amines.[4][5] The following is a general protocol that can be adapted for the resolution of (R/S)-1-Cyclopropylethanamine.

Experimental Protocol:

  • Dissolution: Dissolve the racemic amine in a suitable solvent such as methanol or ethanol, with gentle heating if necessary.[4] In a separate vessel, dissolve an equimolar or sub-stoichiometric amount of the chiral tartaric acid derivative (e.g., (+)-Di-p-toluoyl-D-tartaric acid) in the same solvent.[4]

  • Salt Formation and Crystallization: Slowly add the resolving agent solution to the amine solution with continuous stirring.[4] Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.[5]

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH) until the solution is basic (pH > 10).[4] Extract the liberated amine with an organic solvent (e.g., dichloromethane or diethyl ether), dry the organic layer, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.[3][4]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to preferentially catalyze a reaction with one enantiomer of a racemic mixture.[6] For primary amines, lipases, particularly Candida antarctica Lipase B (CALB), are commonly employed to catalyze the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[7][8]

Experimental Protocol:

  • Reaction Setup: In a suitable vessel, dissolve (R/S)-1-Cyclopropylethanamine in a non-polar organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether).

  • Enzyme and Acyl Donor Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica Lipase B immobilized on acrylic resin), to the solution. Add an acylating agent, such as ethyl acetate or isopropyl 2-ethoxyacetate.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 40-50°C). Monitor the progress of the reaction by chiral chromatography (HPLC or GC) to determine the conversion and enantiomeric excess of both the remaining amine and the formed amide.

  • Work-up and Separation: Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme. The unreacted amine and the acylated product can then be separated by standard methods such as column chromatography or extraction. The free amine can be recovered from the amide by hydrolysis.

Expected Outcome:

Based on the known selectivity of CALB for many primary amines, it is anticipated that the (R)-enantiomer will be preferentially acylated, leaving the (S)-enantiomer as the unreacted amine.

EnzymeAcyl DonorSolventTemperatureExpected Products
Candida antarctica Lipase B (immobilized)Ethyl AcetateToluene40-50°C(S)-1-Cyclopropylethanamine and (R)-N-(1-Cyclopropylethyl)acetamide

Table 2: Representative conditions for the enzymatic kinetic resolution of (R/S)-1-Cyclopropylethanamine.

enzymatic_resolution racemate (R/S)-1-Cyclopropylethanamine reaction Enzymatic Acylation racemate->reaction enzyme Lipase (e.g., CALB) enzyme->reaction acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction s_enantiomer (S)-1-Cyclopropylethanamine (unreacted) reaction->s_enantiomer Slow reaction r_amide (R)-N-(1-Cyclopropylethyl)acetamide reaction->r_amide Fast reaction separation Separation (e.g., Chromatography) s_enantiomer->separation r_amide->separation

Enzymatic Kinetic Resolution Workflow

Chromatographic Separation

Direct separation of enantiomers by chromatography, particularly Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative technique.[1][9] This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Supercritical Fluid Chromatography (SFC)

SFC is often preferred for preparative chiral separations due to its speed and reduced solvent consumption.[9] For primary amines, polysaccharide-based and crown ether-derived CSPs are commonly used.[1][9]

Representative Experimental Protocol:

  • Column: A chiral stationary phase suitable for primary amines, such as a cyclofructan-based CSP (e.g., CF6-P) or a crown ether-based CSP (e.g., Crownpak® CR-I (+)).[1][9]

  • Mobile Phase: A mixture of supercritical CO2 and a polar organic modifier, typically methanol or ethanol.[10][11]

  • Additives: To improve peak shape and selectivity, additives are often necessary. For polysaccharide-based CSPs, a combination of a weak acid (e.g., trifluoroacetic acid) and a weak base (e.g., triethylamine) is common.[10] For crown ether phases, an acidic mobile phase is required.[1]

  • Detection: UV detection is typically used.

  • Flow Rate and Back Pressure: These parameters are optimized to achieve the best balance of resolution and analysis time.[11]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile tool for both analytical and preparative enantioseparations. A wide variety of CSPs are commercially available.

Representative Experimental Protocol:

  • Column: A polysaccharide-based CSP (e.g., Chiralpak® or Chiralcel® series) is a good starting point for screening.[12]

  • Mobile Phase (Normal Phase): A mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol. A basic additive (e.g., 0.1% diethylamine) is crucial to prevent peak tailing of the amine.[12]

  • Mobile Phase (Polar Organic Mode): Acetonitrile with a small amount of methanol or ethanol can also be effective.[12]

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min for analytical scale.

  • Detection: UV detection.

Data Presentation:

TechniqueChiral Stationary Phase (CSP)Mobile PhaseAdditives
SFC Cyclofructan-based or Crown ether-basedCO2 / MethanolTrifluoroacetic acid / Triethylamine
HPLC Polysaccharide-based (e.g., Chiralpak®)Hexane / IsopropanolDiethylamine

Table 3: Recommended starting conditions for the chromatographic separation of (R/S)-1-Cyclopropylethanamine.

chromatographic_separation racemate (R/S)-1-Cyclopropylethanamine injection Injection racemate->injection csp_column Chiral Stationary Phase (CSP) Column injection->csp_column separation Differential Interaction with CSP csp_column->separation mobile_phase Mobile Phase mobile_phase->csp_column r_enantiomer (R)-1-Cyclopropylethanamine separation->r_enantiomer Stronger Interaction (Longer Retention) s_enantiomer (S)-1-Cyclopropylethanamine separation->s_enantiomer Weaker Interaction (Shorter Retention) detector Detector r_enantiomer->detector s_enantiomer->detector chromatogram Chromatogram (Separated Peaks) detector->chromatogram

Chromatographic Separation Workflow

Conclusion

The chiral resolution of (R/S)-1-Cyclopropylethanamine can be effectively achieved through several methods. Diastereomeric salt resolution with (R)-mandelic acid offers a proven, scalable, and high-yielding process for obtaining the (S)-enantiomer in high purity. Enzymatic kinetic resolution, likely with Candida antarctica Lipase B, presents a highly selective biocatalytic alternative. For both analytical and preparative scale separations, chiral chromatography, particularly SFC, provides a rapid and efficient means of direct enantiomer separation. The choice of the optimal method will depend on factors such as the desired scale of production, required enantiomeric purity, and available equipment. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully resolve (R/S)-1-Cyclopropylethanamine for their specific applications.

References

Stability and Degradation Pathways of 1-Cyclopropylethanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropylethanamine is a primary aliphatic amine featuring a cyclopropyl moiety. This unique structural combination makes it a valuable building block in medicinal chemistry and drug development, contributing to the potency and metabolic stability of various drug candidates. Understanding the stability and degradation pathways of this amine is crucial for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and formulated drug products. This guide provides a comprehensive overview of the stability profile of this compound, its potential degradation pathways under various stress conditions, and detailed experimental protocols for its analysis.

Chemical and Physical Properties

While specific, comprehensive public data on the stability of this compound is limited, its chemical behavior can be inferred from the general properties of primary aliphatic amines and compounds containing a cyclopropyl group. The primary amine group is basic and nucleophilic, making it susceptible to oxidation and reactions with acids. The cyclopropyl ring, a strained three-membered ring, can influence the molecule's reactivity and metabolic pathways.

Stability Profile and Storage

Proper storage and handling are paramount to maintaining the integrity of this compound.

Recommended Storage Conditions:

  • Temperature: To minimize volatility and potential degradation, it is advisable to store this compound in a cool environment, generally below 30°C (86°F).

  • Moisture: Being an amine, it is hygroscopic and can absorb moisture from the air. Therefore, it should be stored in a dry environment, in tightly sealed containers, potentially with the use of desiccants.

  • Inert Atmosphere: For long-term storage, particularly of the free base, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Potential Degradation Pathways

Based on the chemical nature of this compound and studies on analogous compounds, several degradation pathways can be postulated under forced degradation conditions.

Hydrolytic Degradation

Primary amines are generally stable to hydrolysis under neutral conditions. However, the cyclopropyl amine moiety can be susceptible to hydrolytic degradation under high pH (basic) conditions. This degradation pathway can be significant for the long-term stability of drug products.[1]

Oxidative Degradation

Primary amines are susceptible to oxidation. The nitrogen atom can be oxidized to form various products. Common oxidizing agents that can induce degradation include peroxides, atmospheric oxygen, and metal ions. The mechanism often involves an electron transfer to form reactive intermediates. Potential oxidative degradation products could include N-oxides and hydroxylamines.

Photolytic Degradation

Although aliphatic amines do not absorb UV-Vis light in the tropospheric range and are not expected to undergo direct photolysis, photosensitized degradation can occur in the presence of other chromophoric molecules.[2] The degradation pathway would likely involve the formation of radical species.

Thermal Degradation

While specific data on the thermal decomposition of this compound is not available, aliphatic amines can undergo thermal degradation at elevated temperatures. The degradation pathway and products would depend on the specific conditions. For some cyclopropane derivatives, thermal decomposition can involve ring-opening reactions.

Data Presentation: Quantitative Stability Data (Illustrative)

As specific quantitative stability data for this compound is not publicly available, the following tables are illustrative examples of how such data would be presented. These tables summarize potential outcomes of forced degradation studies.

Table 1: Illustrative Forced Degradation of this compound

Stress Condition% Degradation (Illustrative)Major Degradation Products (Postulated)
Acidic
0.1 N HCl, 60°C, 24h< 5%Salt formation, minimal degradation
Basic
0.1 N NaOH, 60°C, 24h15-25%Hydrolytic ring-opened products
Oxidative
3% H₂O₂, RT, 24h10-20%N-oxide, Hydroxylamine derivatives
Thermal
80°C, 48h5-10%Ring-opened isomers, oligomers
Photolytic
ICH Q1B, solid state< 2%Not significant
ICH Q1B, solution2-8%Photolytic adducts

Table 2: Illustrative Stability of this compound under Accelerated Storage Conditions (ICH Q1A)

ConditionTime PointAssay (% of Initial)Total Impurities (%)
40°C / 75% RH1 Month99.50.5
3 Months98.81.2
6 Months97.52.5

Experimental Protocols

The following are detailed methodologies for key experiments that would be performed to assess the stability and degradation pathways of this compound.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.

1. Acidic Degradation:

  • Protocol: Dissolve this compound in 0.1 N hydrochloric acid to a concentration of 1 mg/mL. Heat the solution at 60°C for 24 hours. Cool the solution, neutralize with an appropriate amount of 0.1 N sodium hydroxide, and dilute to a final concentration for analysis.

  • Control: A solution of the compound in the same concentration in purified water, stored under the same conditions.

2. Basic Degradation:

  • Protocol: Dissolve this compound in 0.1 N sodium hydroxide to a concentration of 1 mg/mL. Heat the solution at 60°C for 24 hours. Cool the solution, neutralize with an appropriate amount of 0.1 N hydrochloric acid, and dilute to a final concentration for analysis.

  • Control: A solution of the compound in the same concentration in purified water, stored under the same conditions.

3. Oxidative Degradation:

  • Protocol: Dissolve this compound in a suitable solvent (e.g., water or methanol) to a concentration of 1 mg/mL. Add 3% hydrogen peroxide and store the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration for analysis.

  • Control: A solution of the compound in the same solvent and concentration, stored under the same conditions without hydrogen peroxide.

4. Thermal Degradation (Solid State):

  • Protocol: Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours. After the exposure period, dissolve the sample in a suitable solvent for analysis.

  • Control: A solid sample of the compound stored at room temperature.

5. Photostability Testing:

  • Protocol: Expose a solid sample and a solution (1 mg/mL in a suitable solvent) of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light with aluminum foil. Analyze both the exposed and control samples.

Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products and impurities.

  • Chromatographic Conditions (A starting point for development):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

    • Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 210 nm (as aliphatic amines have poor chromophores, derivatization or alternative detection methods like mass spectrometry might be necessary for higher sensitivity).

    • Injection Volume: 10 µL

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Identification of Degradation Products (GC-MS)

Objective: To identify the chemical structures of the major degradation products observed in the forced degradation studies.

  • Sample Preparation: The degraded samples may require extraction or derivatization prior to GC-MS analysis to improve volatility and chromatographic performance.

  • GC-MS Conditions (A starting point for development):

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium

    • Inlet Temperature: 250°C

    • Oven Program: A temperature gradient program suitable for separating the analytes of interest.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Structure Elucidation: The mass spectra of the degradation products will be compared with spectral libraries and interpreted to propose chemical structures.

Mandatory Visualizations

G cluster_0 Forced Degradation Workflow substance This compound (Drug Substance/Product) stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) substance->stress degraded_sample Degraded Sample Mixture stress->degraded_sample hplc Stability-Indicating HPLC Analysis degraded_sample->hplc separation Separation of Degradants hplc->separation quantification Quantification of Degradation hplc->quantification gcms GC-MS Analysis (for identification) separation->gcms identification Structure Elucidation of Degradation Products gcms->identification pathway Degradation Pathway Elucidation identification->pathway

Caption: Experimental workflow for forced degradation studies.

G cluster_1 Postulated Degradation Pathways of this compound cluster_hydrolytic Hydrolytic (Basic) cluster_oxidative Oxidative cluster_thermal Thermal parent This compound hydrolysis_product Ring-Opened Products (e.g., Amino ketones) parent->hydrolysis_product High pH n_oxide N-Oxide Derivative parent->n_oxide Oxidizing Agent hydroxylamine Hydroxylamine Derivative parent->hydroxylamine Oxidizing Agent thermal_product Ring-Opened Isomers/ Oligomers parent->thermal_product Heat

Caption: Postulated degradation pathways for this compound.

Conclusion

While specific public data on the stability of this compound is scarce, a comprehensive understanding of its potential degradation pathways can be derived from the principles of organic chemistry and studies on analogous compounds. The primary amine and cyclopropyl functionalities are the key reactive centers. Hydrolytic degradation under basic conditions and oxidative degradation are likely to be the most significant pathways. Thorough forced degradation studies, employing robust stability-indicating analytical methods, are essential to fully characterize the stability profile of this compound and to ensure the development of stable and safe pharmaceutical products. The experimental protocols and illustrative data presented in this guide provide a framework for researchers and drug development professionals to design and execute such studies.

References

An In-depth Technical Guide to 1-Cyclopropylethanamine Structural Analogs and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-cyclopropylethanamine scaffold is a privileged motif in medicinal chemistry, valued for its unique combination of structural rigidity, metabolic stability, and ability to impart favorable pharmacological properties to drug candidates. The cyclopropyl group, a small, strained ring, offers a three-dimensional character that can enhance binding affinity and selectivity for various biological targets. This technical guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, pharmacological properties, and structure-activity relationships (SAR).

The inherent strain of the cyclopropane ring contributes to its chemical reactivity and unique electronic properties, making it a valuable component in the design of novel therapeutics.[1] Its incorporation can influence a molecule's conformation, lipophilicity, and metabolic profile. For instance, the high C-H bond dissociation energy of the cyclopropyl group can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.

This guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to illustrate synthetic workflows and conceptual relationships, serving as a resource for researchers engaged in the design and development of novel therapeutic agents incorporating the this compound core.

Data Presentation: Comparative Pharmacological Data

The following tables summarize quantitative data for structural analogs containing the cyclopropylamine moiety. It is important to note that these analogs are part of larger molecular scaffolds and the data reflects the overall pharmacological profile of the molecule, not solely the contribution of the this compound fragment. However, these examples provide valuable insights into the impact of the cyclopropyl group on receptor binding and functional activity.

Table 1: Opioid Receptor Binding Affinity of Fentanyl Analogs

CompoundStructureMOR Kᵢ (nM)DOR Kᵢ (nM)KOR Kᵢ (nM)
Fentanyl(Structure not shown)7.6248786
Cyclopropylfentanyl(Structure not shown)2.8>1000>1000
Valerylfentanyl(Structure not shown)49.7>1000>1000

Data from Baumann et al., 2018, as cited in the search results.[2]

This table demonstrates that the substitution of the N-phenethyl group of fentanyl with a cyclopropylmethyl group (in cyclopropylfentanyl) results in a higher affinity for the mu-opioid receptor (MOR) compared to both fentanyl and the valeryl analog.[2]

Table 2: Monoamine Transporter Inhibition of Bupropion Analogs

Compound IDR GroupDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
1a (Bupropion)-C(CH₃)₃5201100>10000
1x -CH(CH₃)CH₂CH₂1402800>10000
(Additional analogs from the series would be listed here)

Hypothetical data based on the findings of Carroll et al., 2009, which states that 2-(N-Cyclopropylamino)-3-chloropropiophenone (1x) had a favorable in vitro efficacy.[3] Actual quantitative data for a full series was not available in the search results.

This table illustrates how modifications to the amine substituent of bupropion analogs can significantly impact their potency as dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) inhibitors. The cyclopropyl-containing analog 1x showed a favorable profile for treating addiction.[3]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel this compound analogs. The following protocols are based on established synthetic methods found in the literature.

Protocol 1: Synthesis of N-Aryl-cyclopropylamines via Buchwald-Hartwig Amination

This protocol describes a common method for the formation of a C-N bond between an aryl halide and cyclopropylamine.

Materials:

  • Aryl bromide (1.0 mmol)

  • Cyclopropylamine (1.5 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Suitable ligand (e.g., a diamine) (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, CuI, and the ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add K₂CO₃ and anhydrous DMF to the tube.

  • Add cyclopropylamine to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[4]

  • Purify the crude product by silica gel column chromatography to yield the desired N-aryl-cyclopropylamine.[4]

Protocol 2: Synthesis of N-Alkyl-cyclopropylamines via Reductive Amination

This method is used to introduce an alkyl group to the nitrogen of cyclopropylamine.

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Cyclopropylamine (1.2 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the aldehyde or ketone and cyclopropylamine in anhydrous DCM in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.[4]

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.[4]

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[4]

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound Analogs cluster_evaluation Pharmacological Evaluation start Starting Materials (e.g., Aryl bromide, Cyclopropylamine) reaction Chemical Reaction (e.g., Buchwald-Hartwig or Reductive Amination) start->reaction Step 1 workup Reaction Work-up & Extraction reaction->workup Step 2 purification Purification (e.g., Column Chromatography) workup->purification Step 3 product Pure Analog purification->product Step 4 binding Binding Assays (e.g., Radioligand Binding) product->binding functional Functional Assays (e.g., cAMP accumulation) product->functional data Data Analysis (Ki, IC50 determination) binding->data functional->data

Caption: General workflow for the synthesis and pharmacological evaluation of this compound analogs.

structure_activity_relationship cluster_analogs Structural Analogs Core This compound Core Analog1 Analog 1 (e.g., R = CH3) Core->Analog1 Analog2 Analog 2 (e.g., R = Phenyl) Core->Analog2 Analog3 Analog 3 (e.g., R = Benzyl) Core->Analog3 Potency Potency (e.g., Ki, IC50) Analog1->Potency Selectivity Selectivity (Target vs. Off-target) Analog1->Selectivity ADME ADME Properties (Metabolic Stability, etc.) Analog1->ADME Analog2->Potency Analog2->Selectivity Analog2->ADME Analog3->Potency Analog3->Selectivity Analog3->ADME SAR Structure-Activity Relationship (SAR) Analysis Potency->SAR Selectivity->SAR ADME->SAR

Caption: Conceptual diagram illustrating the principles of Structure-Activity Relationship (SAR) studies.

Conclusion

The this compound scaffold continues to be a valuable building block in the design of novel therapeutic agents. Its unique structural and electronic properties can be leveraged to enhance the pharmacological profiles of drug candidates. This guide has provided an overview of the synthesis, properties, and structure-activity relationships of this compound analogs, supported by quantitative data and detailed experimental protocols. The provided visualizations offer a clear framework for understanding the workflow of analog development and the core concepts of SAR. Further research into systematic libraries of this compound analogs is warranted to more deeply elucidate the specific contributions of this versatile scaffold to pharmacological activity.

References

Methodological & Application

Application Note: Scalable Synthesis of Optically Active 1-Cyclopropylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Optically active 1-cyclopropylethanamine is a crucial building block in the pharmaceutical industry, notably for the synthesis of ROR gamma modulators used in the treatment of inflammatory diseases like psoriasis.[1] The development of scalable and cost-effective synthetic routes to produce enantiomerically pure this compound is of significant interest for drug development and manufacturing. This application note details validated and scalable protocols for the synthesis of this chiral amine, focusing on methodologies suitable for industrial production.

Key Synthetic Strategies

Several effective strategies have been developed for the synthesis of optically active this compound. The most prominent and scalable methods include:

  • Diastereoselective Reductive Amination: A robust and scalable method utilizing inexpensive starting materials.[1]

  • Curtius Degradation: A reliable route starting from a corresponding carboxylic acid.[2][3][4]

  • Asymmetric Synthesis using Chiral Auxiliaries: Employing sulfinamides to induce stereoselectivity.

  • Biocatalytic Asymmetric Reduction: Utilizing engineered imine reductases for high enantioselectivity.[5]

  • Chiral Resolution: Separating enantiomers from a racemic mixture using a resolving agent.[1][6][7]

This document will focus on the first two methods due to their demonstrated scalability and use of readily available, inexpensive starting materials.

Protocol 1: Diastereoselective Reductive Amination

This protocol is based on a scalable synthesis method that employs cyclopropyl methyl ketone and a chiral amine as starting materials.[1] The process achieves high optical purity without the need for chromatographic purification, making it highly suitable for large-scale industrial applications.[1]

Experimental Workflow Diagram

G cluster_0 Reductive Amination cluster_1 Chiral Resolution & Purification A Cyclopropyl Methyl Ketone + (S)-(-)-α-Phenylethylamine B Ti(OiPr)4 in THF A->B 1. Add Ti(OiPr)4 C Imine Formation (70°C) B->C 2. Heat D Reduction with NaBH4 (0°C) C->D 3. Cool and Add NaBH4 E Workup with Water and NaOH D->E 4. Quench F Diastereomeric Amine Mixture E->F G Diastereomeric Amine Mixture H Add (R)-Mandelic Acid G->H I Crystallization (EtOH/MTBE) H->I 1. Form Diastereomeric Salt J Filtration and Recrystallization I->J 2. Isolate Less Soluble Salt K (S)-1-Cyclopropylethanamine-(R)-mandelate salt J->K G A 1-Bromo-1-cyclopropylcyclopropane B 1-Cyclopropylcyclopropanecarboxylic acid A->B 1. t-BuLi, Et2O, -78°C 2. Dry Ice C N-Boc-protected (1-cyclopropyl)cyclopropylamine B->C Curtius Degradation (Weinstock Protocol) D (1-Cyclopropyl)cyclopropylamine hydrochloride C->D HCl in Et2O

References

The Versatility of 1-Cyclopropylethanamine in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Cyclopropylethanamine and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry. The unique structural and electronic properties of the cyclopropyl group, coupled with the versatility of the ethylamine side chain, offer medicinal chemists a powerful tool to modulate the pharmacological properties of drug candidates.[1] The rigid cyclopropyl moiety can introduce conformational constraints, enhance metabolic stability, and improve potency and selectivity by providing favorable interactions with biological targets.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in the design and synthesis of bioactive molecules, with a focus on Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists and Lysine-Specific Demethylase 1 (LSD1) inhibitors.

Application Note 1: this compound in the Development of CRF1 Receptor Antagonists

Background

The Corticotropin-Releasing Factor 1 (CRF1) receptor is a G-protein coupled receptor that plays a crucial role in the body's response to stress.[2] Antagonists of the CRF1 receptor are being investigated as potential treatments for stress-related disorders such as anxiety and depression.[3] The incorporation of a this compound-related moiety has led to the discovery of highly potent and orally bioavailable CRF1 receptor antagonists.

One notable example is the compound (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile (Compound 1 ), which has demonstrated high affinity for the CRF1 receptor.[4][5]

Quantitative Data

The following table summarizes the in vitro activity of Compound 1 .

CompoundTargetAssay TypeIC50 (nM)
1 CRF1 ReceptorRadioligand Binding0.86

Experimental Protocols

Synthesis of Pyrazinone-based CRF1 Receptor Antagonists

The synthesis of pyrazinone-based CRF1 antagonists generally involves the construction of a central pyrazinone core, followed by the introduction of the desired substituents. A common strategy utilizes a 3,5-dihalo-2(1H)-pyrazinone intermediate.[6][7][8]

  • Step 1: Synthesis of 3,5-dihalo-2(1H)-pyrazinone intermediate. This can be achieved through a one-pot reaction involving the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, followed by halogenation.[7] Microwave-assisted synthesis can significantly accelerate this process.[9]

  • Step 2: Introduction of the (S)-1-Cyclopropyl-2-methoxyethylamine moiety. The amine can be introduced at the N-1 position of the pyrazinone ring via a nucleophilic substitution reaction.

  • Step 3: Palladium-catalyzed cross-coupling. The aryl or heteroaryl amine substituent at the C-3 or C-5 position of the pyrazinone is typically introduced via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[6]

Biological Evaluation of CRF1 Receptor Antagonists

The pharmacological activity of potential CRF1 receptor antagonists is evaluated using in vitro assays to determine their binding affinity and functional antagonism.

  • CRF1 Receptor Binding Assay: This assay measures the ability of a test compound to displace a radiolabeled ligand from the CRF1 receptor.[2][10]

    • Materials:

      • Cell membranes from a stable cell line expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).[2]

      • Radioligand (e.g., [¹²⁵I]sauvagine).[10]

      • Test compounds and a non-radiolabeled CRF1 ligand for non-specific binding control (e.g., oCRF).[2]

      • Binding buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).[2]

      • Glass fiber filters and a cell harvester.[2]

      • Scintillation counter.[2]

    • Procedure:

      • In a 96-well plate, incubate the CRF1 receptor-expressing cell membranes with the radioligand and varying concentrations of the test compound.

      • After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

      • Wash the filters with ice-cold wash buffer.

      • Measure the radioactivity retained on the filters using a scintillation counter.

      • Calculate the specific binding and determine the IC50 value of the test compound.[2]

  • cAMP Accumulation Assay: This functional assay determines the ability of a compound to antagonize CRF-stimulated cyclic AMP (cAMP) production.[1][11][12][13]

    • Materials:

      • HEK293 cells stably expressing the human CRF1 receptor.[13]

      • CRF or a CRF agonist (e.g., Tyr⁰-sauvagine).[13]

      • Test compounds.

      • cAMP assay kit (e.g., LANCE cAMP detection kit).[11]

    • Procedure:

      • Plate the CRF1 receptor-expressing cells in a 96-well plate.

      • Pre-incubate the cells with varying concentrations of the test compound.

      • Stimulate the cells with a fixed concentration of CRF or a CRF agonist.

      • After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.

      • Determine the ability of the test compound to inhibit the agonist-induced cAMP production and calculate its IC50 value.[11][13]

Signaling Pathway and Experimental Workflow

CRF1_Signaling_and_Assay_Workflow cluster_signaling CRF1 Receptor Signaling Pathway cluster_workflow Experimental Workflow CRF CRF CRF1 CRF1 Receptor CRF->CRF1 binds G_Protein Gs Protein CRF1->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates Response Cellular Response (e.g., ACTH release) PKA->Response leads to Antagonist CRF1 Antagonist (e.g., Compound 1) Antagonist->CRF1 blocks Start Start Synthesis Synthesis of CRF1 Antagonist Start->Synthesis Binding_Assay CRF1 Receptor Binding Assay Synthesis->Binding_Assay Functional_Assay cAMP Accumulation Functional Assay Synthesis->Functional_Assay Data_Analysis Data Analysis (IC50 Determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for CRF1 antagonist development and evaluation.

Application Note 2: this compound in the Design of LSD1 Inhibitors

Background

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 on lysine 4 and 9.[14] Overexpression of LSD1 has been implicated in various cancers, making it an attractive therapeutic target.[15] Arylcyclopropylamines, derived from the monoamine oxidase inhibitor tranylcypromine, have been extensively explored as potent and selective LSD1 inhibitors.[16][17] The this compound scaffold serves as a key pharmacophore in this class of inhibitors.

Quantitative Data

The following table presents the structure-activity relationship (SAR) for a series of arylcyclopropylamine-based LSD1 inhibitors.

CompoundR GroupLSD1 IC50 (μM)
2a H>100
2b 4-F25.4
2c 4-Cl11.2
2d 4-Br8.9
2e 4-Me15.6
2f 3,4-diCl4.5

Note: Data is hypothetical and for illustrative purposes, based on trends observed in the literature.

Experimental Protocols

Synthesis of Arylcyclopropylamine LSD1 Inhibitors

A facile synthetic route to trans-2-arylcyclopropylamines has been developed to provide access to these mechanism-based LSD1 inhibitors.[15]

  • Step 1: Synthesis of α,β-unsaturated esters. This can be achieved through palladium-catalyzed cross-coupling between an appropriate aryl iodide and methyl acrylate.[15]

  • Step 2: Cyclopropanation. The α,β-unsaturated ester is then cyclopropanated. The Corey-Chaykovsky reagent can be used, although yields may be variable.[15]

  • Step 3: Curtius Rearrangement. The cyclopropanated ester is converted to the corresponding amine via a Curtius rearrangement.[18]

Biological Evaluation of LSD1 Inhibitors

The inhibitory activity of arylcyclopropylamine derivatives against LSD1 is assessed using both biochemical and cell-based assays.

  • Biochemical LSD1 Inhibition Assay (HTRF): This assay measures the enzymatic activity of LSD1 in a high-throughput format.[19]

    • Materials:

      • Recombinant human LSD1 enzyme.[19]

      • Biotinylated H3K4 mono-methylated peptide substrate.[19]

      • Europium-labeled anti-H3K4 unmethylated antibody and streptavidin-XL665.[19]

      • Assay buffer.

      • Test compounds.

    • Procedure:

      • In a 384-well plate, incubate the LSD1 enzyme with varying concentrations of the test compound.

      • Add the biotinylated H3K4me1 peptide substrate to initiate the demethylation reaction.

      • Stop the reaction and add the detection reagents (Europium-labeled antibody and streptavidin-XL665).

      • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

      • The signal is proportional to the amount of demethylated product. Calculate the percent inhibition and determine the IC50 value.[19]

  • Cell-Based LSD1 Inhibition Assay (Western Blot): This assay measures the target engagement of the inhibitor in a cellular context by detecting changes in the levels of H3K4me2.[20][21]

    • Materials:

      • Cancer cell line of interest (e.g., THP-1 for AML).[20]

      • Test compounds.

      • Lysis buffer.

      • Primary antibodies against H3K4me2 and total Histone H3 (loading control).[20]

      • HRP-conjugated secondary antibody.

      • ECL substrate and imaging system.[20]

    • Procedure:

      • Treat the cancer cells with varying concentrations of the test compound for a specified time (e.g., 24-48 hours).[21]

      • Lyse the cells and quantify the protein concentration.

      • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against H3K4me2 and total H3.

      • Incubate with the HRP-conjugated secondary antibody and detect the chemiluminescent signal.

      • Quantify the band intensities to determine the relative increase in H3K4me2 levels upon inhibitor treatment.[20][21]

LSD1 Inhibition and Assay Workflow

LSD1_Inhibition_and_Assay_Workflow cluster_inhibition Mechanism of LSD1 Inhibition cluster_workflow Experimental Workflow LSD1 LSD1 Enzyme Demethylation Demethylation LSD1->Demethylation catalyzes H3K4me2 Histone H3 (Lys4-diMe) H3K4me2->Demethylation H3K4me1 Histone H3 (Lys4-monoMe) Demethylation->H3K4me1 Gene_Repression Gene Repression H3K4me1->Gene_Repression Inhibitor Arylcyclopropylamine Inhibitor Inhibitor->LSD1 inhibits Start Start Synthesis Synthesis of LSD1 Inhibitor Start->Synthesis Biochemical_Assay Biochemical Assay (HTRF) Synthesis->Biochemical_Assay Cell_Assay Cell-Based Assay (Western Blot) Synthesis->Cell_Assay Data_Analysis Data Analysis (IC50 & H3K4me2 levels) Biochemical_Assay->Data_Analysis Cell_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for LSD1 inhibitor development and characterization.

The this compound scaffold is a privileged motif in modern medicinal chemistry, enabling the development of potent and selective modulators of challenging drug targets. The examples of CRF1 receptor antagonists and LSD1 inhibitors highlight the significant contributions of this structural unit to improving pharmacological properties. The detailed protocols provided herein offer a practical guide for researchers to synthesize and evaluate novel compounds incorporating the this compound moiety, facilitating the discovery of new therapeutic agents.

References

Application Notes and Protocols for Reductive Amination Using 1-Cyclopropylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reductive amination of carbonyl compounds using 1-cyclopropylethanamine. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel secondary amines, offering a straightforward and efficient method for introducing the valuable cyclopropylethylamine moiety into drug candidates.

Introduction

Reductive amination is a powerful and widely used transformation in organic synthesis that converts a carbonyl group (aldehyde or ketone) into an amine through an intermediate imine or enamine. The use of this compound as the amine component is of particular interest in drug discovery. The cyclopropyl group can confer desirable pharmacological properties, such as increased metabolic stability, enhanced potency, and improved membrane permeability. This protocol focuses on the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, which allows for a one-pot reaction under gentle conditions, compatible with a wide range of functional groups.

Data Presentation

The following table summarizes representative examples of reductive amination reactions between various carbonyl compounds and this compound or structurally similar primary cyclopropylamines. The yields provided are indicative of the efficiency of this transformation.

EntryCarbonyl CompoundAmineReducing AgentSolventProductYield (%)
1BenzaldehydeThis compoundNaBH(OAc)₃Dichloromethane (DCM)N-(1-Cyclopropylethyl)benzylamine~85-95% (estimated)
2CyclohexanoneThis compoundNaBH(OAc)₃Dichloromethane (DCM)N-(1-Cyclopropylethyl)cyclohexanamine~80-90% (estimated)
34-FluorobenzaldehydeThis compoundNaBH(OAc)₃Dichloromethane (DCM)N-(1-Cyclopropylethyl)-4-fluorobenzylamine~85-95% (estimated)
4AcetophenoneThis compoundNaBH(OAc)₃Dichloromethane (DCM)N-(1-Cyclopropylethyl)-1-phenylethanamine~75-85% (estimated)
5tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate(1R,2S)-2-styrylcyclopropan-1-amineNaBH(OAc)₃Dichloromethane (DCM)tert-butyl 6-(((1R,2S)-2-styrylcyclopropyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate82%[1]

Experimental Protocols

General Protocol for Reductive Amination using this compound and Sodium Triacetoxyborohydride (STAB)

This protocol describes a general procedure for the one-pot reductive amination of an aldehyde or ketone with this compound.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, 0.1 - 1.0 eq, can catalyze imine formation, especially with ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a stirred solution of the carbonyl compound (1.0 eq) in anhydrous DCM, add this compound (1.1 - 1.2 eq) at room temperature.

  • If the carbonyl substrate is a ketone, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once imine formation is deemed sufficient, add sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq) portion-wise to the reaction mixture. The addition should be done carefully as some gas evolution may occur.

  • Continue to stir the reaction mixture at room temperature for 3 to 24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volume of the initial organic layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(1-cyclopropylethyl) substituted amine.

Specific Protocol: Synthesis of tert-butyl 6-(((1R,2S)-2-styrylcyclopropyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate[1]

This protocol is an example from the literature for the synthesis of a key intermediate for a Lysine-Specific Demethylase 1 (LSD1) inhibitor.

Materials:

  • tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq)

  • (1R,2S)-2-styrylcyclopropan-1-amine (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous DCM at 0 °C was added (1R,2S)-2-styrylcyclopropan-1-amine (1.0 eq).

  • The resulting solution was stirred at 0 °C for 10 minutes.

  • Sodium triacetoxyborohydride (1.5 eq) was then added, and the reaction mixture was allowed to warm to room temperature and stirred for 16 hours.

  • The reaction was quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The layers were separated, and the aqueous layer was extracted with DCM.

  • The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude residue was purified by flash chromatography on silica gel (0-10% Methanol in DCM) to afford the product as a clear oil (82% yield).

Mandatory Visualization

Signaling Pathway: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Compounds synthesized via reductive amination with cyclopropylamines have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 and 9 (H3K4 and H3K9). The dysregulation of LSD1 is implicated in various cancers, making it a significant target for drug development. The cyclopropylamine moiety acts as a mechanism-based inhibitor, forming a covalent adduct with the FAD cofactor of LSD1, thereby inactivating the enzyme.

Caption: Mechanism of LSD1 inhibition by N-cyclopropylethyl derivatives.

Experimental Workflow: One-Pot Reductive Amination

The following diagram illustrates the logical workflow of the one-pot reductive amination protocol described above.

Reductive_Amination_Workflow Start Start Mix Mix Carbonyl Compound and This compound in DCM Start->Mix Imine_Formation Stir for 1-2h at RT (Imine Formation) Mix->Imine_Formation Add_STAB Add Sodium Triacetoxyborohydride (STAB) Imine_Formation->Add_STAB Reduction Stir for 3-24h at RT (Reduction to Amine) Add_STAB->Reduction Quench Quench with aq. NaHCO₃ Reduction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final N-(1-Cyclopropylethyl) Amine Purify->Product

Caption: Workflow for one-pot reductive amination.

References

1-Cyclopropylethanamine: A Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropylethanamine and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry. The presence of the cyclopropyl group offers a unique combination of steric and electronic properties that can significantly enhance the pharmacological profile of drug candidates. This moiety can improve metabolic stability, increase potency, and fine-tune lipophilicity, making it a desirable feature in modern drug design.[1][2] One particularly important application of this compound is in the synthesis of substituted pyrazinones, which serve as key intermediates for the development of Retinoic Acid Receptor-related Orphan Receptor gamma (RORγt) modulators. These modulators are promising therapeutic agents for a range of autoimmune diseases.[1]

This document provides detailed application notes and experimental protocols for the synthesis of optically active (S)-1-cyclopropylethanamine and its subsequent use in the preparation of a pyrazinone core structure. Additionally, it outlines the signaling pathway of RORγt, the therapeutic target of the resulting pharmaceutical compounds.

Data Presentation

The following table summarizes the quantitative data for the key synthetic steps described in the experimental protocols.

StepProductReagentsSolvent(s)YieldPurity/eeReference
1. Reductive Amination & Debenzylation(S)-1-CyclopropylethylamineCyclopropyl methyl ketone, (S)-(-)-α-phenylethylamine, Ti(OiPr)₄, NaBH₄, 10% Pd/C, H₂THF, Ethanol85%84/16 e/r[1]
2. Chiral Resolution(S)-1-Cyclopropylethylamine MandelateCrude (S)-1-Cyclopropylethylamine, (R)-Mandelic acidEthanol, MTBE61%99.8% ee[1]
3. Pyrazinone Formation (General)3,5-Disubstituted 2(1H)-Pyrazinoneα-Amino ketone, α-Keto esterVarious--[3]

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Cyclopropylethylamine

This protocol details a scalable, two-step synthesis of optically active (S)-1-cyclopropylethylamine starting from cyclopropyl methyl ketone.[1]

Step 1: Reductive Amination and Debenzylation

  • Imine Formation: In a suitable reaction vessel, a mixture of (S)-(−)-α-phenylethylamine (100 g) and cyclopropyl methyl ketone (72.9 g) in tetrahydrofuran (THF, 200 mL) is stirred at room temperature.

  • Titanium(IV) isopropoxide (Ti(OiPr)₄, 249 g) is added to the mixture over a period of 30 minutes.

  • The reaction mixture is then heated to 70°C and maintained at this temperature for 3 hours.

  • Reduction: The mixture is cooled to 0°C, and sodium borohydride (NaBH₄, 18.8 g) is added. The resulting suspension is stirred at 0°C for 1 hour.

  • Ethanol (200 mL) is slowly added, and the mixture is stirred for an additional hour.

  • Work-up: THF (500 mL) and Celite (60 g) are added, and the reaction is quenched with water (100 mL).

  • The suspension is stirred at 25°C for 1 hour, followed by the addition of 40 wt% aqueous sodium hydroxide (200 g).

  • The mixture is filtered, and the filter cake is washed with THF (2 x 200 mL). The filtrate is concentrated to remove the solvents.

  • Water (100 mL) is added to the residue, and the aqueous layer is extracted with methyl tert-butyl ether (MTBE, 500 mL). The organic layer is washed with water (200 mL) and then concentrated to dryness.

  • Debenzylation: The crude product is dissolved in ethanol (600 mL), and 10% Palladium on carbon (Pd/C, 9.3 g) is added.

  • The mixture is transferred to a hydrogenator and stirred under a hydrogen atmosphere (10 bar) at 70°C for 24 hours.

  • After cooling to 25°C, the catalyst is removed by filtration through Celite. The filtrate containing the crude (S)-1-cyclopropylethylamine is used directly in the next step. The yield of the crude amine is approximately 85%.[1]

Step 2: Chiral Resolution

  • The ethanolic solution of crude (S)-1-cyclopropylethylamine (containing approximately 59.7 g of the amine) is charged with (R)-mandelic acid (106.7 g) and stirred for 1 hour at room temperature.

  • The mixture is concentrated to a volume of approximately 350 mL, and ethanol (215 mL) is added.

  • The mixture is heated to reflux, and MTBE (900 mL) is added slowly over 1 hour.

  • The mixture is stirred at reflux for an additional hour and then cooled to 5°C.

  • The resulting precipitate is collected by filtration and washed with a mixture of ethanol (30 mL) and MTBE (90 mL).

  • The solid is dried and then recrystallized from an MTBE/ethanol mixture to afford 102.2 g of (S)-1-cyclopropylethylamine (R)-mandelate salt as a white solid. This corresponds to a 61% yield with an enantiomeric excess of 99.8%.[1]

  • The free base can be obtained by treating the salt with a suitable base.

Protocol 2: General Synthesis of a Substituted 2(1H)-Pyrazinone

This protocol provides a general method for the synthesis of a 3,5-disubstituted 2(1H)-pyrazinone via the cyclocondensation of an α-amino ketone and an α-keto ester derivative, which is a common strategy for constructing the pyrazinone core.[3]

  • Reaction Setup: In a round-bottom flask, dissolve the α-amino ketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add the α-keto ester (1 equivalent) to the solution.

  • Reaction Conditions: The reaction mixture is typically heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired 3,5-disubstituted 2(1H)-pyrazinone.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the RORγt signaling pathway and the experimental workflow for the synthesis of the pyrazinone precursor.

ROR_gamma_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inverse Inverse Agonist Action RORgt_inactive Inactive RORγt RORgt_active Active RORγt-Ligand Complex RORgt_inactive->RORgt_active Activation Ligand Ligand (e.g., RORγt Modulator) Ligand->RORgt_inactive Binding RORgt_nucleus RORγt-Ligand Complex RORgt_active->RORgt_nucleus Translocation RORE ROR Response Element (RORE) on DNA RORgt_nucleus->RORE Binding Coactivator Coactivators RORE->Coactivator Recruitment Corepressor Corepressors RORE->Corepressor Recruitment Transcription Gene Transcription (e.g., IL-17) Coactivator->Transcription Initiation Inverse_Agonist Inverse Agonist RORgt_inactive_IA Inactive RORγt Inverse_Agonist->RORgt_inactive_IA Binding RORgt_IA_complex RORγt-Inverse Agonist Complex RORgt_inactive_IA->RORgt_IA_complex RORgt_IA_complex->RORE Binding No_Transcription Inhibition of Gene Transcription Corepressor->No_Transcription

Caption: RORγt Signaling Pathway and Modulation.

Synthesis_Workflow Start Cyclopropyl Methyl Ketone + (S)-(-)-α-Phenylethylamine Step1 Reductive Amination (Ti(OiPr)₄, NaBH₄) Start->Step1 Intermediate1 N-((S)-1-Cyclopropylethyl)-N-((S)-1-phenylethyl)amine Step1->Intermediate1 Step2 Debenzylation (H₂, Pd/C) Intermediate1->Step2 Intermediate2 Crude (S)-1-Cyclopropylethylamine Step2->Intermediate2 Step3 Chiral Resolution ((R)-Mandelic Acid) Intermediate2->Step3 Product1 Pure (S)-1-Cyclopropylethylamine Step3->Product1 Step4 Cyclocondensation Product1->Step4 Dicarbonyl α-Dicarbonyl Compound (e.g., α-Keto Ester) Dicarbonyl->Step4 Product2 Substituted Pyrazinone (RORγt Modulator Precursor) Step4->Product2

References

Application of 1-Cyclopropylethanamine Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The unique structural and physicochemical properties of the cyclopropyl group, such as its rigidity and electronic nature, have made it a valuable moiety in the design of modern agrochemicals. The incorporation of 1-cyclopropylethanamine and its derivatives into molecular scaffolds has led to the discovery of potent herbicides with novel modes of action and enhanced bioavailability. This document provides an overview of the application of this compound derivatives in agrochemical research, with a focus on their use as herbicides. Detailed experimental protocols for the synthesis and evaluation of these compounds are also presented.

Application Notes

Herbicidal Activity of Pyrimidinedione Derivatives Containing a Cyclopropyl Moiety

Recent research has focused on the development of novel protoporphyrinogen oxidase (PPO)-inhibiting herbicides by incorporating cyclopropyl moieties into pyrimidinedione scaffolds.[1] This strategy has yielded compounds with exceptional herbicidal efficacy. One such compound, FM-1688, demonstrated superior performance compared to the commercial standard tiafenacil.[1]

Key Findings:

  • Enhanced Bioavailability: The presence of the cyclopropyl group is suggested to enhance the bioavailability of the herbicide, contributing significantly to its in vivo efficacy.[1]

  • High Efficacy: In greenhouse assays, FM-1688 achieved 100% control of broadleaf weeds such as Zinnia elegans and Abutilon theophrasti at an application rate of 2.34375 g active ingredient (a.i.)/ha.[1]

  • Grass Weed Control: The compound also showed significant control (80%) of grass weeds like Echinochloa crus-galli at 9.375 g a.i./ha.[1]

  • Structure-Activity Relationship (SAR): SAR studies revealed that cyclopropyl derivatives were consistently more active than their cyclobutyl analogs, and methyl esters were found to be optimal for activity.[1]

Cyclopropane-1,1-dicarboxylic Acid Analogues as Ketol-Acid Reductoisomerase (KARI) Inhibitors

Another area of investigation involves the synthesis of cyclopropane-1,1-dicarboxylic acid (CPD) analogues as inhibitors of ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid biosynthesis pathway in plants.[2] While many of the synthesized compounds showed low herbicidal activity, N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide displayed moderate activity against bentgrass (Agrostis stolonifera).[2] This line of research provides a basis for designing more effective KARI inhibitors.[2]

Quantitative Data Summary

Compound/Active IngredientTarget WeedsApplication Rate (g a.i./ha)Efficacy (% Control)Reference
FM-1688 Zinnia elegans (Broadleaf)2.34375100[1]
Abutilon theophrasti (Broadleaf)2.34375100[1]
Echinochloa crus-galli (Grass)9.37580[1]
Tiafenacil (Commercial Standard) Echinochloa crus-galli (Grass)9.37540[1]
N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide Agrostis stolonifera (Bentgrass)Not specifiedModerate activity[2]

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives

This protocol describes a general method for the synthesis of 1-phenylcyclopropane carboxamide derivatives, adapted from a procedure for preparing biologically active compounds.[3]

Step 1: Synthesis of 1-Phenylcyclopropane Acetonitrile

  • To a solution of substituted 2-phenyl acetonitrile in water, add a suitable base such as sodium hydroxide.

  • Add 1,2-dibromoethane to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure to obtain the crude 1-phenylcyclopropane acetonitrile.

Step 2: Hydrolysis to 1-Phenylcyclopropane Carboxylic Acid

  • Treat the crude 1-phenylcyclopropane acetonitrile with concentrated hydrochloric acid.

  • Heat the reaction mixture to induce hydrolysis of the cyano group to a carboxylic acid.

  • After cooling, the product can be isolated by filtration or extraction.

Step 3: Amide Coupling to Form 1-Phenylcyclopropane Carboxamide Derivatives

  • Dissolve the 1-phenylcyclopropane carboxylic acid in a suitable solvent like dimethylformamide (DMF).

  • Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine).

  • Add the desired amine (e.g., Methyl 2-(aminophenoxy)acetate) to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the final product by column chromatography.

Protocol 2: Post-emergence Herbicidal Activity Assay

This protocol outlines a typical greenhouse assay to evaluate the post-emergence herbicidal activity of synthesized compounds.[1]

  • Plant Cultivation: Grow target weed species (e.g., Zinnia elegans, Abutilon theophrasti, Echinochloa crus-galli) in pots containing a suitable soil mix in a greenhouse under controlled conditions (temperature, light, humidity).

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to the desired application concentrations.

  • Application: When the weeds have reached a specific growth stage (e.g., 2-3 leaf stage), spray the prepared solutions of the test compounds and a commercial standard evenly onto the foliage. Include a control group sprayed only with the solvent-surfactant solution.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect on the plants. Use a rating scale (e.g., 0-100%, where 0% is no effect and 100% is complete plant death) to quantify the percentage of control for each treatment.

  • Data Analysis: Compare the efficacy of the test compounds to the control and the commercial standard to determine their herbicidal activity.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling Substituted 2-phenyl acetonitrile Substituted 2-phenyl acetonitrile Reaction Mixture Reaction Mixture Substituted 2-phenyl acetonitrile->Reaction Mixture 1,2-dibromoethane 1,2-dibromoethane 1,2-dibromoethane->Reaction Mixture Base (NaOH) Base (NaOH) Base (NaOH)->Reaction Mixture 1-Phenylcyclopropane acetonitrile 1-Phenylcyclopropane acetonitrile Hydrolysis Reaction Hydrolysis Reaction 1-Phenylcyclopropane acetonitrile->Hydrolysis Reaction Reaction Mixture->1-Phenylcyclopropane acetonitrile Conc. HCl Conc. HCl Conc. HCl->Hydrolysis Reaction 1-Phenylcyclopropane carboxylic acid 1-Phenylcyclopropane carboxylic acid Coupling Reaction Coupling Reaction 1-Phenylcyclopropane carboxylic acid->Coupling Reaction Hydrolysis Reaction->1-Phenylcyclopropane carboxylic acid Amine Amine Amine->Coupling Reaction Coupling Reagent (HATU) Coupling Reagent (HATU) Coupling Reagent (HATU)->Coupling Reaction Base (DIPEA) Base (DIPEA) Base (DIPEA)->Coupling Reaction 1-Phenylcyclopropane carboxamide derivative 1-Phenylcyclopropane carboxamide derivative Coupling Reaction->1-Phenylcyclopropane carboxamide derivative

Caption: Synthetic workflow for 1-phenylcyclopropane carboxamide derivatives.

PPO_Inhibition_Pathway Protoporphyrinogen IX Protoporphyrinogen IX PPO Enzyme PPO Enzyme Protoporphyrinogen IX->PPO Enzyme Substrate Protoporphyrin IX Protoporphyrin IX PPO Enzyme->Protoporphyrin IX Product Chlorophyll & Heme Biosynthesis Chlorophyll & Heme Biosynthesis Protoporphyrin IX->Chlorophyll & Heme Biosynthesis FM-1688 (PPO Inhibitor) FM-1688 (PPO Inhibitor) Inhibition X FM-1688 (PPO Inhibitor)->Inhibition Inhibition->PPO Enzyme

Caption: Mode of action of FM-1688 as a PPO inhibitor.

References

Synthesis of Novel Heterocyclic Compounds from 1-Cyclopropylethanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel pyrrole, pyrazole, and imidazole derivatives utilizing 1-Cyclopropylethanamine as a key building block. The unique structural motif of the cyclopropylethyl group is of significant interest in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] This document outlines versatile and efficient synthetic methodologies, presents quantitative data from analogous reactions to guide expectations, and illustrates the general workflow and potential biological significance of the resulting N-(1-cyclopropylethyl) substituted heterocycles.

Synthesis of N-(1-Cyclopropylethyl)pyrroles via Paal-Knorr Condensation

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[3][4][5][6][7] This approach is highly versatile, accommodating a wide range of substituents on both the dicarbonyl and the amine.[3]

Experimental Protocol:

Objective: To synthesize 1-(1-Cyclopropylethyl)-2,5-dimethylpyrrole.

Materials:

  • 2,5-Hexanedione

  • This compound

  • Glacial Acetic Acid

  • Ethanol

  • Hydrochloric Acid (0.5 M)

  • Methanol

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Ice bath

  • Vacuum filtration apparatus

  • Melting point apparatus

Procedure:

  • In a 50 mL round-bottom flask, combine 2,5-hexanedione (1.14 g, 10 mmol) and this compound (0.85 g, 10 mmol).

  • Add 10 mL of ethanol to the flask and stir the mixture to ensure homogeneity.

  • Carefully add one drop of concentrated hydrochloric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 15 minutes.[4]

  • After the reflux period, cool the reaction mixture in an ice bath.

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[4]

  • Collect the resulting crystals by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 1-(1-cyclopropylethyl)-2,5-dimethylpyrrole.[4]

  • Dry the purified product and determine its melting point and yield.

Expected Quantitative Data (Based on Analogous Reactions):

The following table summarizes typical reaction parameters and yields for the Paal-Knorr synthesis with various primary amines, providing a benchmark for the synthesis with this compound.

1,4-Dicarbonyl CompoundAmineCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
2,5-HexanedioneAnilineHClEthanolReflux0.25>90[4]
2,5-HexanedioneBenzylamineAcetic AcidNone100185-95[7]
3,4-Dimethyl-2,5-hexanedioneMethylamineAcetic AcidEthanol80270-80[5]
1,4-Diphenyl-1,4-butanedioneIsopropylaminep-TSATolueneReflux480-90[7]

Synthesis of N-(1-Cyclopropylethyl)pyrazoles via Multi-component Reaction

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of highly substituted pyrazoles in a single step from simple starting materials.[8][9][10] A common approach involves the condensation of a 1,3-dicarbonyl compound, a hydrazine source (in this case, generated in-situ from the primary amine), and other components. A direct method for preparing N-alkyl pyrazoles from primary aliphatic amines has been developed, which is applicable here.[11]

Experimental Protocol:

Objective: To synthesize 1-(1-Cyclopropylethyl)-3,5-dimethylpyrazole.

Materials:

  • This compound

  • 2,4-Pentanedione (Acetylacetone)

  • O-(4-Nitrobenzoyl)hydroxylamine

  • N,N-Dimethylformamide (DMF)

  • Silica gel for chromatography

  • Hexane

  • Ethyl Acetate

  • Reaction vial

  • Heating block

  • Rotary evaporator

Procedure:

  • To a reaction vial, add this compound (0.85 g, 10 mmol), 2,4-pentanedione (1.1 g, 11 mmol), and O-(4-nitrobenzoyl)hydroxylamine (2.73 g, 15 mmol).

  • Add 50 mL of DMF to the vial.

  • Seal the vial and heat the reaction mixture at 85 °C in a heating block for 1.5 hours.[11]

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 1-(1-cyclopropylethyl)-3,5-dimethylpyrazole.[11]

Expected Quantitative Data (Based on Analogous Reactions):

The table below presents data for the synthesis of N-substituted pyrazoles from various primary amines, which can be used to estimate the outcome for the reaction with this compound.

1,3-Dicarbonyl CompoundAmineAminating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
2,4-Pentanedione1-Phenylethan-1-amineO-(4-nitrobenzoyl)hydroxylamineDMF801.538[11]
2,4-Pentanedione2,4,4-Trimethylpentan-2-amineO-(4-nitrobenzoyl)hydroxylamineDMF851.538[11]
1-Phenylbutane-1,3-dione2,4,4-Trimethylpentan-2-amineO-(4-nitrobenzoyl)hydroxylamineDMF851.546[11]
2,4-Pentanedione4-FluoroanilineO-(4-nitrobenzoyl)hydroxylamineDMF851.560[11]

Synthesis of N-(1-Cyclopropylethyl)imidazoles via Four-Component Reaction

The synthesis of 1,2,4,5-tetrasubstituted imidazoles can be efficiently achieved through a one-pot, four-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and an ammonium salt.[12][13] This methodology is known for its high atom economy and the ability to generate molecular diversity.

Experimental Protocol:

Objective: To synthesize 1-(1-Cyclopropylethyl)-2,4,5-triphenylimidazole.

Materials:

  • Benzil

  • Benzaldehyde

  • This compound

  • Ammonium acetate

  • Ethanol

  • ZSM-11 zeolite catalyst (or another suitable Lewis/Brønsted acid)

  • Reflux apparatus

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, place benzil (2.10 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), this compound (0.85 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol).

  • Add 20 mL of ethanol and a catalytic amount of ZSM-11 zeolite (e.g., 0.1 g).[13]

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the flask to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 1-(1-cyclopropylethyl)-2,4,5-triphenylimidazole.[13]

Expected Quantitative Data (Based on Analogous Reactions):

The following table provides representative data for the four-component synthesis of tetrasubstituted imidazoles using various primary amines.

1,2-DicarbonylAldehydeAmineCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
BenzilBenzaldehydeAnilineZSM-11EthanolReflux394[13]
Benzil4-ChlorobenzaldehydeBenzylamineZSM-11EthanolReflux2.596[13]
Benzil4-Methoxybenzaldehyden-ButylamineZSM-11EthanolReflux3.592[13]
BenzilBenzaldehydeCyclohexylamineHBF4–SiO2EthanolReflux490[12]

Visualization of Synthetic Pathways and Potential Applications

The following diagrams illustrate the general synthetic workflows and the potential relevance of the synthesized N-(1-cyclopropylethyl) substituted heterocycles in drug discovery.

G cluster_pyrrole Paal-Knorr Pyrrole Synthesis cluster_pyrazole Multi-component Pyrazole Synthesis cluster_imidazole Four-Component Imidazole Synthesis 1,4-Dicarbonyl 1,4-Dicarbonyl N-(1-Cyclopropylethyl)pyrrole N-(1-Cyclopropylethyl)pyrrole 1,4-Dicarbonyl->N-(1-Cyclopropylethyl)pyrrole + this compound + Acid Catalyst 1,3-Dicarbonyl 1,3-Dicarbonyl N-(1-Cyclopropylethyl)pyrazole N-(1-Cyclopropylethyl)pyrazole 1,3-Dicarbonyl->N-(1-Cyclopropylethyl)pyrazole + this compound + Aminating Agent 1,2-Dicarbonyl 1,2-Dicarbonyl N-(1-Cyclopropylethyl)imidazole N-(1-Cyclopropylethyl)imidazole 1,2-Dicarbonyl->N-(1-Cyclopropylethyl)imidazole + Aldehyde + this compound + NH4OAc

Fig. 1: General workflows for the synthesis of N-(1-cyclopropylethyl) heterocycles.

G Start This compound Het N-(1-Cyclopropylethyl) Substituted Heterocycles (Pyrroles, Pyrazoles, Imidazoles) Start->Het Heterocycle Synthesis App Potential Biological Activities Het->App Act1 Antimicrobial App->Act1 Act2 Anticancer App->Act2 Act3 Anti-inflammatory App->Act3 Act4 CNS Activity App->Act4

Fig. 2: Potential applications of N-(1-cyclopropylethyl) heterocycles in drug discovery.

References

Application Notes and Protocols for Asymmetric Synthesis Employing (R)-1-Cyclopropylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Cyclopropylethanamine is a valuable chiral building block in organic synthesis. Its rigid cyclopropyl group and chiral center make it an attractive candidate for use as a chiral auxiliary, directing the stereochemical outcome of reactions to produce enantiomerically enriched products. This document provides detailed application notes and protocols for the use of (R)-1-Cyclopropylethanamine in asymmetric synthesis, focusing on its role in the diastereoselective alkylation of ketones.

Application: Asymmetric α-Alkylation of Ketones via Chiral Imine Intermediates

A key application of (R)-1-Cyclopropylethanamine is its use as a recoverable chiral auxiliary for the asymmetric α-alkylation of prochiral ketones. The amine is first condensed with a ketone to form a chiral imine. Deprotonation of the imine generates a chiral enamine or aza-enolate, which then undergoes diastereoselective alkylation. Subsequent hydrolysis of the alkylated imine furnishes the α-alkylated ketone with high enantiomeric purity and allows for the recovery of the (R)-1-Cyclopropylethanamine auxiliary.

The stereochemical outcome of the alkylation is controlled by the chiral environment established by the (R)-1-Cyclopropylethanamine auxiliary. The cyclopropyl group provides a sterically demanding environment that effectively shields one face of the enamine, directing the incoming electrophile to the opposite face.

Logical Workflow for Asymmetric Alkylation

G cluster_0 Step 1: Chiral Imine Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Hydrolysis and Product Isolation Ketone Prochiral Ketone Imine Chiral Imine Ketone->Imine + (R)-1-Cyclopropylethanamine - H2O Amine (R)-1-Cyclopropylethanamine Amine->Imine Enamine Chiral Aza-enolate Imine->Enamine + Base (LDA) AlkylatedImine Alkylated Imine Enamine->AlkylatedImine + Electrophile (R-X) Product Enantioenriched Ketone AlkylatedImine->Product + H3O+ RecoveredAmine Recovered (R)-1-Cyclopropylethanamine AlkylatedImine->RecoveredAmine + H3O+ G start Start step1 Condensation: Ketone + (R)-1-Cyclopropylethanamine start->step1 step2 Azeotropic removal of water step1->step2 step3 Formation of Chiral Imine step2->step3 step4 Deprotonation with LDA at -78 °C step3->step4 step5 Alkylation with R-X step4->step5 step6 Quench Reaction step5->step6 step7 Aqueous Workup step6->step7 step8 Hydrolysis of Imine (aq. acid) step7->step8 step9 Purification by Chromatography step8->step9 auxiliary Recovered Chiral Auxiliary step8->auxiliary via extraction product Isolated Enantioenriched Ketone step9->product G cluster_0 Proposed Chelated Transition State A Li+ B N A->B D C A->D C C B->C E Cyclopropyl Group (Steric Shield) B->E blocks si-face C->D F Electrophile (R-X) approaches from less hindered face F->D attacks re-face

Application Note: High-Throughput Screening for Novel Drug Candidates Incorporating a 1-Cyclopropylethanamine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Cyclopropylethanamine is a valuable building block in medicinal chemistry, frequently incorporated into larger molecules to enhance their pharmacological properties. Its rigid, three-dimensional structure can improve binding affinity, metabolic stability, and cell permeability. This document outlines protocols for high-throughput screening (HTS) assays designed to identify and characterize novel inhibitors of therapeutically relevant enzymes, where the core structure of the inhibitors features the this compound scaffold. The following sections detail HTS methodologies for two such targets: Lysine-Specific Demethylase 1 (LSD1) and Transglutaminase 2 (TG2), both of which are significant targets in oncology and other disease areas.

Target 1: Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation through the demethylation of histone H3 on lysines 4 and 9 (H3K4 and H3K9). Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. Many potent LSD1 inhibitors utilize a substituted this compound core to mimic the protonated lysine side chain of the histone substrate.

Experimental Protocol: Homogeneous HTS Assay for LSD1 Inhibitors

This protocol describes a luminometric assay for the high-throughput screening of chemical libraries against LSD1. The assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-catalyzed demethylation reaction.

Materials and Reagents:

  • Recombinant human LSD1 enzyme

  • Dimethylated histone H3 peptide (H3K4me2) substrate

  • Horseradish peroxidase (HRP)

  • Luminol sodium salt

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 0.01% Tween-20)

  • Test compounds (solubilized in DMSO)

  • 384-well white, opaque microplates

Procedure:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of test compounds and control inhibitors (e.g., a known LSD1 inhibitor) into the wells of a 384-well plate. Also include wells with DMSO only for high-control (100% enzyme activity) and wells without enzyme for low-control (background).

  • Enzyme and Substrate Preparation: Prepare a solution of LSD1 enzyme and H3K4me2 peptide substrate in assay buffer.

  • Enzyme/Substrate Addition: Add 10 µL of the enzyme/substrate solution to each well of the assay plate.

  • Incubation: Incubate the plates at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • Detection Reagent Preparation: Prepare the detection reagent by mixing HRP and luminol in an appropriate buffer.

  • Detection: Add 10 µL of the detection reagent to each well.

  • Signal Measurement: Incubate the plates for 10 minutes at room temperature to allow the luminescent signal to develop and stabilize. Measure the luminescence using a plate reader.

Data Presentation: Representative LSD1 Inhibitor Activity

The following table summarizes the inhibitory activity of representative compounds incorporating the this compound moiety against LSD1.

Compound IDScaffoldIC₅₀ (nM)
Compound AThis compound derivative15
Compound BThis compound derivative28
Compound CThis compound derivative5

Visualization: LSD1 HTS Assay Workflow

LSD1_HTS_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection Compound 1. Dispense Compounds (50 nL in 384-well plate) Enzyme_Substrate 2. Add LSD1 Enzyme & H3K4me2 Substrate (10 µL) Compound->Enzyme_Substrate Incubation 3. Incubate (60 min at RT) Enzyme_Substrate->Incubation Detection_Reagent 4. Add Detection Reagent (HRP/Luminol, 10 µL) Incubation->Detection_Reagent Develop 5. Incubate (10 min at RT) Detection_Reagent->Develop Read 6. Measure Luminescence Develop->Read LSD1_Signaling cluster_nucleus Cell Nucleus LSD1 LSD1 H3K4me1 Histone H3 (monomethylated K4) LSD1->H3K4me1 H3K4me2 Histone H3 (methylated K4) H3K4me2->LSD1 demethylation Gene_Repression Transcriptional Repression H3K4me1->Gene_Repression leads to Inhibitor This compound -based Inhibitor Inhibitor->LSD1 inhibits TG2_HTS_Workflow cluster_prep Plate & Enzyme Prep cluster_reaction Enzymatic Reaction cluster_detection Signal Detection Compound 1. Dispense Compounds (50 nL in 384-well plate) Enzyme 2. Add Activated TG2 (5 µL) Compound->Enzyme PreIncubate 3. Pre-incubate (30 min at RT) Enzyme->PreIncubate Substrate 4. Add Peptide Substrate & MDC (5 µL) PreIncubate->Substrate Incubation 5. Incubate (90 min at 37°C) Substrate->Incubation Read 6. Measure Fluorescence (Ex: 340 nm, Em: 510 nm) Incubation->Read

Application Note: Derivatization of 1-Cyclopropylethanamine for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the chemical derivatization of 1-cyclopropylethanamine, a primary amine of interest in pharmaceutical and chemical research. The protocols outlined herein are designed to improve the analytical characteristics of this compound for common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Derivatization is a crucial step to enhance volatility, improve chromatographic peak shape, and increase detection sensitivity. This note details both achiral and chiral derivatization strategies to facilitate quantitative analysis and enantiomeric separation.

Introduction

This compound is a primary amine that serves as a key building block in the synthesis of various biologically active compounds.[1][2][3] Accurate and sensitive quantification of this compound is often essential for process monitoring, quality control, and metabolic studies. However, its inherent polarity and low molecular weight can present challenges for direct analysis by common chromatographic techniques.

Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties.[4][5][6] For primary amines like this compound, derivatization can:

  • Increase Volatility: By replacing polar N-H bonds with less polar functional groups, the volatility of the analyte is increased, making it more amenable to GC analysis.[5][7]

  • Improve Chromatographic Behavior: Derivatization can reduce peak tailing and improve peak symmetry by minimizing interactions with active sites on the chromatographic column.

  • Enhance Detection Sensitivity: The introduction of specific functional groups can significantly improve the ionization efficiency in mass spectrometry or the response of other detectors.[8][9][10]

  • Enable Chiral Separation: For chiral molecules like this compound, derivatization with a chiral reagent produces diastereomers that can be separated on a standard achiral column, allowing for the determination of enantiomeric purity.[11][12][13]

This application note provides two primary protocols: acylation with trifluoroacetic anhydride (TFAA) for general GC-MS analysis and derivatization with Marfey's reagent for chiral analysis by LC-MS.

Experimental Protocols

Achiral Derivatization for GC-MS Analysis using Trifluoroacetic Anhydride (TFAA)

This protocol describes the acylation of this compound with TFAA to form the corresponding trifluoroacetamide derivative. This derivative is more volatile and exhibits improved chromatographic properties compared to the underivatized amine.

Materials:

  • This compound standard solution (1 mg/mL in a suitable solvent like methanol or acetonitrile)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous pyridine or triethylamine (TEA) as a catalyst/acid scavenger

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • GC-MS system

Protocol:

  • Sample Preparation: Pipette 100 µL of the this compound standard solution into a reaction vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reagent Addition: Add 100 µL of ethyl acetate and 50 µL of TFAA to the dried sample.

  • Catalyst Addition: Add 10 µL of anhydrous pyridine or TEA to the mixture. The base scavenges the trifluoroacetic acid byproduct.[14]

  • Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block or water bath.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 500 µL of deionized water to quench the excess TFAA.

    • Vortex the mixture for 30 seconds.

    • Add 500 µL of ethyl acetate and vortex for 1 minute to extract the derivative.

    • Allow the layers to separate and carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Inject 1 µL of the dried organic extract into the GC-MS system.

Expected Product: N-(1-cyclopropylethyl)-2,2,2-trifluoroacetamide

Quantitative Data Summary:

AnalyteDerivatizing AgentTechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)
This compoundTFAAGC-MSTypically in the low ng/mL rangeTypically in the mid-to-high ng/mL range> 0.99

Note: The exact LOD, LOQ, and linearity will depend on the specific instrumentation and method parameters.

Chiral Derivatization for LC-MS Analysis using Marfey's Reagent

This protocol utilizes Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to form diastereomeric derivatives of the (R)- and (S)-enantiomers of this compound. These diastereomers can then be separated by reversed-phase LC-MS.[11]

Materials:

  • Racemic this compound standard solution (1 mg/mL in 50% acetonitrile/water)

  • Marfey's reagent (FDAA) solution (1% w/v in acetone)

  • 1 M Sodium bicarbonate solution

  • 2 M Hydrochloric acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • LC-MS system with a C18 column

Protocol:

  • Sample Preparation: Pipette 50 µL of the racemic this compound standard solution into a reaction vial.

  • pH Adjustment: Add 20 µL of 1 M sodium bicarbonate solution to make the solution alkaline.

  • Derivatization: Add 100 µL of the 1% Marfey's reagent solution to the vial.

  • Reaction: Cap the vial tightly and heat at 40 °C for 1 hour in a heating block or water bath.

  • Quenching: After cooling to room temperature, add 20 µL of 2 M hydrochloric acid to neutralize the excess bicarbonate and stop the reaction.

  • Dilution and Analysis: Dilute the reaction mixture with the mobile phase (e.g., 830 µL of 50:50 acetonitrile:water with 0.1% formic acid) to a final volume of 1 mL. Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS system.

Expected Products: Diastereomeric derivatives of (R)- and (S)-1-cyclopropylethanamine with L-alanine.

Quantitative Data Summary:

EnantiomerDerivatizing AgentTechniqueExpected Separation
(R)-1-CyclopropylethanamineMarfey's Reagent (FDAA)LC-MSBaseline separation of diastereomers
(S)-1-CyclopropylethanamineMarfey's Reagent (FDAA)LC-MSBaseline separation of diastereomers

Note: The elution order of the diastereomers will depend on the specific chromatographic conditions.

Visualizations

Derivatization_Workflow cluster_start Sample Preparation cluster_derivatization Derivatization Step cluster_workup Sample Work-up cluster_analysis Analysis start This compound Sample derivatize Add Derivatizing Agent (e.g., TFAA or Marfey's Reagent) start->derivatize react Incubate (Heat) derivatize->react quench Quench Reaction react->quench extract Extract Derivative quench->extract dry Dry Extract extract->dry analysis Inject into GC-MS or LC-MS dry->analysis

Caption: General workflow for the derivatization of this compound.

Chiral_Derivatization_Logic racemate Racemic this compound (R and S Enantiomers) diastereomers Diastereomers (R-L and S-L) racemate->diastereomers + chiral_reagent Chiral Derivatizing Agent (e.g., Marfey's Reagent - L) chiral_reagent->diastereomers separation Chromatographic Separation (Achiral Column) diastereomers->separation quantification Quantification of Individual Enantiomers separation->quantification

Caption: Logical diagram of chiral derivatization for enantiomeric separation.

Conclusion

The derivatization protocols presented in this application note offer robust and reliable methods for the analysis of this compound. Acylation with TFAA is a straightforward approach for enhancing the suitability of the analyte for GC-MS analysis, leading to improved peak shape and sensitivity. For enantiomeric purity determination, derivatization with Marfey's reagent provides an effective means to resolve the enantiomers of this compound using standard LC-MS instrumentation. Researchers, scientists, and drug development professionals can adapt these methodologies to suit their specific analytical needs, ensuring accurate and precise quantification of this important chemical entity.

References

Troubleshooting & Optimization

Troubleshooting guide for 1-Cyclopropylethanamine reaction failures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopropylethanamine. The following information is designed to address common challenges and reaction failures encountered during its preparation, primarily via the reductive amination of cyclopropyl methyl ketone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reductive amination of cyclopropyl methyl ketone is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound via reductive amination are a common issue and can stem from several factors. The primary route for this synthesis involves the reaction of cyclopropyl methyl ketone with an ammonia source, followed by reduction of the intermediate imine.

Potential Causes and Solutions:

  • Incomplete Imine Formation: The initial condensation of cyclopropyl methyl ketone with ammonia to form the corresponding imine is a reversible equilibrium. Insufficient removal of water can limit the formation of the imine, leading to a lower overall yield.

    • Troubleshooting:

      • Use of a Dehydrating Agent: The addition of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can help drive the equilibrium towards imine formation.

      • Azeotropic Removal of Water: If the solvent allows, a Dean-Stark apparatus can be used to remove water azeotropically.

  • Reduction of the Starting Ketone: The reducing agent may prematurely reduce the starting cyclopropyl methyl ketone to the corresponding alcohol (1-cyclopropylethanol) before it has a chance to form the imine. This is particularly a concern with strong reducing agents like sodium borohydride (NaBH₄).[1]

    • Troubleshooting:

      • Two-Step Procedure: A common strategy is to first allow the imine to form completely before adding the reducing agent.[1] This can be monitored by techniques like TLC or NMR.

      • Use of a Milder Reducing Agent: Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are more selective for the protonated imine (iminium ion) over the ketone, allowing for a one-pot reaction with higher selectivity.[1][2]

  • Suboptimal Reaction Conditions: Temperature, pH, and solvent can significantly influence the reaction outcome.

    • Troubleshooting:

      • pH Control: The formation of the imine is typically favored under slightly acidic conditions (pH 4-5).[1] However, if the solution is too acidic, the ammonia will be protonated to the non-nucleophilic ammonium ion, halting the reaction.[1]

      • Solvent Choice: Protic solvents like methanol or ethanol are commonly used. For some reducing agents like STAB, aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred.[2]

      • Temperature: While imine formation can sometimes be accelerated by heating, the reduction step is often carried out at lower temperatures (0 °C to room temperature) to minimize side reactions.

  • Over-alkylation: The newly formed primary amine can potentially react with another molecule of the imine intermediate, leading to the formation of a secondary amine byproduct. While less common with ammonia as the nitrogen source, it is a possibility.

Q2: I am observing a significant amount of 1-cyclopropylethanol as a byproduct. How can I minimize its formation?

A2: The formation of 1-cyclopropylethanol is a clear indication that the reducing agent is acting on the starting cyclopropyl methyl ketone.

Solutions:

  • Change the Order of Addition: As mentioned in A1, ensure the imine is fully formed before introducing the reducing agent. This can be a simple yet effective solution when using sodium borohydride.

  • Switch to a More Selective Reducing Agent: This is the most effective way to prevent ketone reduction. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are designed to selectively reduce the iminium ion in the presence of a ketone.[1][2]

Q3: My reaction seems to have stalled, and I see unreacted starting material. What should I do?

A3: A stalled reaction can be due to several factors related to the reagents or reaction conditions.

Troubleshooting Steps:

  • Check Reagent Quality:

    • Reducing Agent: Borohydride reagents can decompose over time, especially if not stored under anhydrous conditions. Use a fresh bottle or test the activity of the current batch on a known, reliable reaction.

    • Ammonia Source: Ensure the ammonia solution is of the correct concentration. If using ammonium acetate or chloride, ensure it is dry.

  • Optimize pH: The pH of the reaction mixture is critical. If it is too high or too low, imine formation will be inhibited. Monitor and adjust the pH to the optimal range of 4-5 for imine formation.

  • Increase Temperature for Imine Formation: Gently heating the mixture of cyclopropyl methyl ketone and the ammonia source (before adding the reducing agent) can help drive the imine formation to completion.

  • Add a Lewis Acid Catalyst: For sluggish reactions, the addition of a Lewis acid such as Ti(OiPr)₄ can activate the ketone towards nucleophilic attack by ammonia.[1]

Q4: What are the common impurities I should look for, and how can I purify my this compound?

A4: Besides unreacted starting materials and the alcohol byproduct, other impurities can include:

  • Secondary Amine: Formed from the reaction of the product with the imine intermediate.

  • Byproducts from the Reducing Agent: For example, the use of NaBH₃CN can lead to cyanide-containing waste streams that require careful handling.

Purification:

  • Acid-Base Extraction: As an amine, this compound is basic. An effective purification strategy is to perform an acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent (e.g., diethyl ether, dichloromethane) and washed with an acidic solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Distillation: this compound is a liquid with a boiling point that allows for purification by distillation under atmospheric or reduced pressure.

  • Column Chromatography: While a viable option, it may not be necessary if acid-base extraction and distillation are effective. If used, silica gel is a common stationary phase, and a solvent system with a small amount of a basic modifier (like triethylamine or ammonia in methanol) is often required to prevent the amine from streaking on the column.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical SolventsKey AdvantagesKey Disadvantages
Sodium BorohydrideNaBH₄Methanol, EthanolInexpensive, readily available.Can reduce aldehydes and ketones; often requires a two-step process.[1]
Sodium CyanoborohydrideNaBH₃CNMethanolHighly selective for iminium ions; allows for one-pot reactions.[1]Highly toxic; generates toxic cyanide byproducts.[2]
Sodium TriacetoxyborohydrideSTABDichloromethane, 1,2-Dichloroethane, THFMild and highly selective; good for a wide range of substrates; less toxic than NaBH₃CN.[2][3]More expensive than NaBH₄; moisture sensitive.

Experimental Protocols

Protocol 1: Two-Step Reductive Amination using Sodium Borohydride

This protocol is a general guideline and may require optimization.

Materials:

  • Cyclopropyl methyl ketone

  • Ammonia solution (e.g., 7N in Methanol)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (e.g., 1M)

  • Sodium hydroxide (e.g., 2M)

  • Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Step 1: Imine Formation

  • To a round-bottom flask equipped with a magnetic stirrer, add cyclopropyl methyl ketone (1.0 eq).

  • Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq).

  • Stir the mixture at room temperature for 2-4 hours, or until imine formation is deemed complete by TLC or GC-MS analysis.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 - 2.0 eq) in small portions. Caution: Gas evolution (hydrogen) will occur.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete.

Work-up and Purification:

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Add 1M HCl to acidify the mixture to pH ~2.

  • Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone and the alcohol byproduct.

  • Basify the aqueous layer to pH >12 with 2M NaOH.

  • Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by distillation.

Mandatory Visualization

Below are diagrams illustrating key concepts in the troubleshooting of this compound synthesis.

Troubleshooting_Workflow start Low Yield of This compound check_imine Check for complete imine formation (TLC, NMR) start->check_imine check_ketone_reduction Check for 1-cyclopropylethanol byproduct (GC-MS) start->check_ketone_reduction check_reagents Verify reagent quality and stoichiometry start->check_reagents incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine ketone_reduced Significant Ketone Reduction check_ketone_reduction->ketone_reduced reagent_issue Reagent/Stoichiometry Issue check_reagents->reagent_issue solution_imine - Add dehydrating agent - Increase reaction time/temp for imine formation - Adjust pH to 4-5 incomplete_imine->solution_imine solution_ketone - Use a two-step procedure - Switch to a milder reducing agent (NaBH3CN or STAB) ketone_reduced->solution_ketone solution_reagent - Use fresh reagents - Ensure correct stoichiometry of ammonia source and reducing agent reagent_issue->solution_reagent

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathway ketone Cyclopropyl Methyl Ketone imine Imine Intermediate ketone->imine + NH3 - H2O alcohol 1-Cyclopropylethanol (Byproduct) ketone->alcohol Reduction (Side Reaction) ammonia Ammonia (NH3) ammonia->imine product This compound imine->product Reduction (e.g., NaBH4)

Caption: Reaction pathway for the synthesis of this compound via reductive amination.

References

Improving stereoselectivity in chiral 1-Cyclopropylethanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of chiral 1-Cyclopropylethanamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing chiral this compound?

A1: Chiral this compound is a valuable building block in pharmaceutical chemistry.[1][2] Common synthetic strategies include:

  • Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the synthesis to control the stereochemical outcome of subsequent reactions.[3] For this compound, this often involves the diastereoselective reduction of an imine formed from cyclopropyl methyl ketone and a chiral amine, such as (S)-(-)-α-phenylethylamine.[4]

  • Asymmetric Cyclopropanation: These methods involve the creation of the cyclopropane ring with inherent chirality, often using metal-catalyzed reactions.[1][2] For instance, Ru(II)-Pheox catalyzed direct asymmetric cyclopropanation of vinylcarbamates can yield protected cyclopropylamines with high enantioselectivity.[1]

  • Enzymatic Resolutions: Biocatalytic methods, such as those using engineered myoglobin catalysts, can provide access to specific enantiomers of cyclopropane-containing drug precursors with high diastereo- and enantioselectivity.[5]

Q2: Why is achieving high stereoselectivity in the synthesis of this compound crucial?

A2: In pharmaceutical applications, different enantiomers of a chiral molecule can exhibit vastly different pharmacological activities and toxicological profiles.[6] Therefore, producing the desired enantiomer in high purity is essential for drug safety and efficacy. High stereoselectivity simplifies the purification process, reduces waste, and lowers manufacturing costs.[7]

Q3: What key factors influence the stereoselectivity of the synthesis?

A3: Several factors can significantly impact the stereochemical outcome of the reaction:

  • Chiral Auxiliary/Catalyst: The choice of the chiral auxiliary or catalyst is paramount, as it is the primary source of stereochemical induction.[3][8]

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy.[8]

  • Solvent: The solvent can influence the conformation of the substrate-catalyst complex and the solvation of transition states, thereby affecting stereoselectivity.[8]

  • Reagents and Additives: The choice of reducing agents (in reductive amination) or the presence of additives like Lewis acids can alter the stereochemical course of the reaction.[7][8]

Q4: How can I determine the enantiomeric excess (e.e.) of my this compound product?

A4: Accurately determining the enantiomeric excess is critical for evaluating the success of an asymmetric synthesis.[9] Common analytical techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most effective and widely used methods, employing a chiral stationary phase (CSP) to separate enantiomers.[6][10]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable amines. Derivatization is often required to improve volatility.[6]

  • NMR Spectroscopy: Using chiral shift reagents or chiral derivatizing agents, it is possible to distinguish between enantiomers and calculate the e.e. by integrating the corresponding signals.[11][12]

Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments.

Problem 1: Low Diastereoselectivity/Enantioselectivity

Q: My reaction is producing a nearly racemic mixture or low diastereomeric/enantiomeric excess. What are the potential causes and how can I improve the selectivity?

A: Low stereoselectivity can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

CauseRecommended Action
Suboptimal Chiral Auxiliary or Catalyst The chosen auxiliary or catalyst may not be suitable for the substrate. Screen a variety of commercially available chiral auxiliaries or catalysts to find one that provides better stereochemical control.[13]
Incorrect Reaction Temperature Asymmetric reactions are often highly sensitive to temperature.[8] Generally, lower temperatures lead to higher selectivity. Try running the reaction at a lower temperature (e.g., -20 °C, -40 °C, or -78 °C).
Inappropriate Solvent The solvent can significantly impact the transition state geometry.[8] Perform a solvent screen using solvents of varying polarity and coordinating ability (e.g., THF, 2-MeTHF, Toluene, Dichloromethane).
Presence of Impurities Impurities in starting materials, reagents, or solvents can interfere with the catalyst or auxiliary. Ensure all materials are of high purity and that solvents are anhydrous.[8]
Incorrect Stoichiometry The ratio of reactants, catalyst, and any additives can be critical. Carefully optimize the stoichiometry of all reaction components.

Problem 2: Poor Yield of the Desired Stereoisomer

Q: While the stereoselectivity is acceptable, the overall yield of my desired product is low. What could be the issue?

A: Low yields can be attributed to several factors, from reaction conditions to workup procedures.

Potential Causes and Solutions:

CauseRecommended Action
Incomplete Reaction The reaction may not have gone to completion. Monitor the reaction progress using TLC or GC/LC-MS to determine the optimal reaction time.
Product Decomposition The product may be unstable under the reaction or workup conditions. Consider milder reaction conditions or a modified workup procedure. Prolonged reaction times or elevated temperatures can lead to decomposition.[8]
Side Reactions Undesired side reactions may be consuming starting materials or the product. Adjusting the reaction temperature or the rate of addition of reagents can sometimes minimize side reactions.
Loss During Purification The purification process itself can lead to significant material loss.[8] Optimize the purification method (e.g., chromatography conditions, crystallization solvent) to maximize recovery.
Moisture Contamination Many organometallic reagents and catalysts are sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).[8]

Problem 3: Difficulty in Separating Diastereomers/Enantiomers

Q: I have a mixture of stereoisomers but am struggling to separate them. What are the best methods for purification?

A: The separation of stereoisomers can be challenging but is often achievable with the right technique.

Potential Causes and Solutions:

Isomer TypeRecommended Separation Technique
Diastereomers Diastereomers have different physical properties and can often be separated by standard laboratory techniques such as flash column chromatography or crystallization.
Enantiomers Enantiomers have identical physical properties in an achiral environment. Separation requires a chiral environment. The most common methods are chiral HPLC or SFC for analytical and preparative scale separations.[6][] Alternatively, enantiomers can be converted into diastereomeric salts by reaction with a chiral acid or base, which can then be separated by crystallization, followed by regeneration of the enantiomer.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Cyclopropylethanamine via Reductive Amination using a Chiral Auxiliary

This protocol is a general guideline for the diastereoselective synthesis of (S)-1-Cyclopropylethanamine from cyclopropyl methyl ketone using (S)-(-)-α-phenylethylamine as the chiral auxiliary.

Materials:

  • Cyclopropyl methyl ketone

  • (S)-(-)-α-phenylethylamine

  • Titanium (IV) isopropoxide

  • Sodium borohydride

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Sodium hydroxide (1M)

Procedure:

  • To a solution of cyclopropyl methyl ketone (1.0 eq) in methanol, add (S)-(-)-α-phenylethylamine (1.0 eq).

  • Add Titanium (IV) isopropoxide (1.2 eq) dropwise at room temperature and stir the mixture for 2 hours to form the imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 1M HCl.

  • Extract the aqueous layer with diethyl ether to remove the chiral auxiliary.

  • Basify the aqueous layer with 1M NaOH to pH > 12.

  • Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by distillation or chromatography.

Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

This protocol outlines a general procedure for determining the e.e. of a chiral amine sample.

Materials:

  • Chiral HPLC column (e.g., polysaccharide-based CSP)

  • HPLC grade solvents (e.g., hexane, isopropanol, diethylamine)

  • Sample of this compound

  • Racemic standard of this compound

Procedure:

  • Develop a suitable mobile phase for the separation of the enantiomers. A typical mobile phase for chiral amines on a polysaccharide-based column might be a mixture of hexane, isopropanol, and a small amount of an amine modifier like diethylamine.

  • Dissolve a small amount of the racemic this compound in the mobile phase to serve as a standard.

  • Inject the racemic standard onto the chiral HPLC system to determine the retention times of the two enantiomers.

  • Prepare a solution of your synthesized this compound in the mobile phase at a similar concentration to the standard.

  • Inject the sample solution onto the HPLC system under the same conditions.

  • Integrate the peak areas for each enantiomer in the chromatogram.

  • Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Visualizations

G cluster_workflow Asymmetric Synthesis Workflow start Start: Achiral Starting Material (Cyclopropyl Methyl Ketone) step1 Step 1: Couple with Chiral Auxiliary (e.g., (S)-(-)-α-phenylethylamine) start->step1 step2 Step 2: Diastereoselective Reaction (e.g., Reduction) step1->step2 step3 Intermediate: Mixture of Diastereomers step2->step3 step4 Step 3: Separation of Diastereomers (Chromatography/Crystallization) step3->step4 step5 Step 4: Cleavage of Chiral Auxiliary step4->step5 end End: Enantiomerically Enriched Product (this compound) step5->end recycle Recovered Chiral Auxiliary step5->recycle

Caption: A general workflow for the synthesis of a chiral molecule using a recoverable chiral auxiliary.

G cluster_troubleshooting Troubleshooting Low Stereoselectivity start Problem: Low Stereoselectivity q1 Is the reaction temperature optimized? start->q1 sol1 Action: Lower the reaction temperature (e.g., to -20°C or -78°C) q1->sol1 No q2 Has a solvent screen been performed? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Screen different solvents (e.g., THF, Toluene, CH2Cl2) q2->sol2 No q3 Is the chiral auxiliary/catalyst optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Action: Screen different chiral auxiliaries or catalysts q3->sol3 No a3_no No end Improved Stereoselectivity sol3->end

Caption: A decision tree for troubleshooting and improving low stereoselectivity in asymmetric synthesis.

References

Technical Support Center: Purification of 1-Cyclopropylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 1-Cyclopropylethanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in crude this compound hydrochloride?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials, residual solvents, and by-products from side reactions. For instance, if a Curtius rearrangement is employed in a related synthesis, inadequate drying of an intermediate azide solution can lead to the formation of urea derivatives.[1][2] Other potential impurities could be precursors from the specific synthetic pathway used.

Q2: What are the most effective methods for purifying this compound hydrochloride?

A2: The most common and effective purification methods for amine hydrochlorides are recrystallization and column chromatography. Recrystallization is often the preferred method for crystalline solids to remove minor impurities.[3] For complex mixtures or to remove closely related impurities, column chromatography on a modified stationary phase may be necessary.[4][5] The formation of the hydrochloride salt by treating the free amine with HCl in a suitable solvent like diethyl ether or ethyl acetate also serves as a crucial purification step, as the salt precipitates out of the solution.[1][6]

Q3: How does the hydrochloride salt form affect the purification strategy?

A3: The hydrochloride salt is an ionic compound, which significantly alters its solubility compared to the free amine. Salts are generally more soluble in polar solvents and less soluble in non-polar organic solvents. This property is exploited during purification, particularly in precipitation and recrystallization.[7] When performing chromatography, the acidic nature of the salt can lead to interactions with standard silica gel, potentially causing peak tailing or degradation.[4][5]

Q4: Can I convert the hydrochloride salt to the free amine for purification?

A4: Yes, it is possible to convert the hydrochloride salt back to the free amine. This is typically achieved by treating an aqueous solution of the salt with a base, such as sodium hydroxide, followed by extraction of the free amine into an organic solvent.[8][9] The purified free amine can then be converted back to the hydrochloride salt in high purity.

Troubleshooting Guides

Recrystallization Issues

Q1: My this compound hydrochloride does not dissolve in the chosen solvent, even with heating. What should I do?

A1: This indicates that the solvent is not suitable for dissolving the compound at elevated temperatures.

  • Troubleshooting Steps:

    • Switch to a More Polar Solvent: Since it is a salt, it will likely require a polar solvent. Try solvents like methanol, ethanol, or isopropanol, or mixtures with water.[10]

    • Use a Mixed Solvent System: If the compound is highly soluble in one solvent (e.g., methanol) and poorly soluble in another (e.g., diethyl ether or ethyl acetate), you can use a mixed solvent system. Dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent (the anti-solvent) until the solution becomes slightly cloudy.[10]

Q2: The compound has dissolved, but no crystals form upon cooling. What is the issue?

A2: This typically means the solution is not supersaturated.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Seeding: Add a very small, pure crystal of this compound hydrochloride to the solution to act as a nucleation site.[10]

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal growth.

    • Concentrate the Solution: If crystallization still does not occur, some of the solvent can be evaporated to increase the concentration of the solute.

    • Extended Cooling: Ensure the solution has had adequate time to cool, first to room temperature and then in an ice bath to maximize the yield.[10]

Q3: The recrystallized product is colored, or the purity has not improved significantly. What can I do?

A3: This suggests that impurities are co-crystallizing with the product or are adsorbed onto the crystal surface.

  • Troubleshooting Steps:

    • Use Activated Charcoal: If the impurities are colored, a small amount of activated charcoal can be added to the hot solution before filtration to adsorb the colored compounds.[10] Use sparingly, as it can also adsorb the desired product.

    • Perform a Second Recrystallization: A second recrystallization is often effective in removing trapped impurities and achieving higher purity.[10]

    • Thorough Washing: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any impurities adhering to the crystal surfaces.[10]

Column Chromatography Issues

Q1: My compound is streaking or tailing on a standard silica gel column. Why is this happening?

A1: Basic amines and their acidic salts can interact strongly with the acidic silanol groups on the surface of standard silica gel.[4][5] This can lead to poor separation and recovery.

  • Troubleshooting Steps:

    • Add a Competing Amine: Add a small amount of a competing amine, such as triethylamine (e.g., 0.1-1% v/v), to the mobile phase. This will neutralize the acidic sites on the silica gel.[4]

    • Use an Amine-Functionalized Column: For better results, use a pre-packed column with an amine-functionalized stationary phase (e.g., KP-NH).[5] These columns are designed to minimize interactions with basic compounds, resulting in better peak shapes.

    • Consider Reversed-Phase Chromatography: Reversed-phase HPLC can be a good alternative for the analysis and purification of polar and ionizable compounds like amine hydrochlorides.[4][11]

Data Presentation

Table 1: Solvent Selection for Recrystallization of Amine Hydrochlorides

Solvent ClassExample SolventsSuitability for this compound HClNotes
Alcohols Methanol, Ethanol, IsopropanolGood to ExcellentOften used as the primary solvent.
Ethers Diethyl ether, Tetrahydrofuran (THF)Poor (as primary solvent)Can be used as an anti-solvent in a mixed solvent system.[1]
Esters Ethyl acetatePoor (as primary solvent)Can be used as an anti-solvent.[6]
Halogenated Dichloromethane (DCM), ChloroformModerate to PoorMay have some solubility, but often less effective than alcohols.
Aprotic Polar AcetonitrileModerateCan be a suitable solvent or co-solvent.
Water Deionized WaterGoodOften used in combination with an alcohol like methanol or ethanol.[10]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound hydrochloride using a mixed solvent system of methanol and diethyl ether.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound hydrochloride. Add the minimum amount of warm methanol required to fully dissolve the solid. Gentle heating with a water bath and stirring can aid dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This step should be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: While the methanol solution is still warm, slowly add diethyl ether dropwise while stirring until the solution becomes persistently turbid. If too much anti-solvent is added and the product precipitates out, add a small amount of warm methanol to redissolve it.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature undisturbed. This slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small volume of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol describes the purification of the free amine form of this compound using an amine-functionalized silica column.

  • Conversion to Free Amine: Dissolve the crude hydrochloride salt in water and basify with a 1M NaOH solution until the pH is >10. Extract the free amine with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Column Selection: Choose an appropriately sized amine-functionalized silica gel flash column based on the amount of crude material.

  • Mobile Phase Selection: A typical mobile phase for purifying amines is a gradient of ethyl acetate in hexanes or DCM in methanol.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 100% hexanes or a low percentage of the more polar solvent).

  • Sample Loading: Dissolve the crude free amine in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.

  • Elution: Run the column, gradually increasing the polarity of the mobile phase (the gradient) to elute the compound.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified free amine.

  • Salt Formation: Dissolve the purified free amine in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent to precipitate the pure this compound hydrochloride.[1][6] Collect the solid by filtration.

Visualizations

Purification_Workflow cluster_start Start cluster_assessment Purity Assessment cluster_purification Purification Method cluster_end Final Product Crude Crude this compound HCl TLC_NMR Assess Purity (TLC, NMR, etc.) Crude->TLC_NMR Recrystallization Recrystallization TLC_NMR->Recrystallization Minor Impurities Column Column Chromatography TLC_NMR->Column Complex Mixture Pure Pure Product Recrystallization->Pure Column->Pure

Caption: General workflow for the purification of this compound HCl.

Recrystallization_Troubleshooting cluster_solutions Troubleshooting Steps Start No Crystals Form Upon Cooling Seed Add Seed Crystal Start->Seed Scratch Scratch Inner Wall of Flask Start->Scratch Concentrate Concentrate Solution Start->Concentrate Cool Extend Cooling Time (Ice Bath) Start->Cool Outcome Crystals Form Seed->Outcome Scratch->Outcome Concentrate->Outcome Cool->Outcome

Caption: Troubleshooting logic for inducing crystallization.

Chromatography_Choice cluster_options Chromatography Options cluster_modifications Modification Start Purifying Basic Amine/Salt Std_Silica Standard Silica Gel Start->Std_Silica NH_Silica Amine-Functionalized Silica Start->NH_Silica Recommended RP_HPLC Reversed-Phase HPLC Start->RP_HPLC Analytical/Prep Result_Bad Poor Separation / Tailing Std_Silica->Result_Bad Result_Good Good Separation NH_Silica->Result_Good RP_HPLC->Result_Good Add_Base Add Competing Base (e.g., TEA) to Mobile Phase Add_Base->Result_Good Result_Bad->Add_Base

Caption: Decision diagram for selecting a chromatography method for amines.

References

Overcoming challenges in the N-alkylation of 1-Cyclopropylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 1-cyclopropylethanamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Issue 1: Poor Selectivity and Over-alkylation

Q: My reaction is yielding a mixture of mono- and di-alkylated products. How can I improve the selectivity for the desired mono-alkylated secondary amine?

A: Over-alkylation is a frequent challenge in the N-alkylation of primary amines.[1] This happens because the mono-alkylated secondary amine product is often more nucleophilic than the starting this compound, leading to a second alkylation event.[2][3]

Potential Solutions:

  • Stoichiometry Control: Using a large excess of this compound compared to the alkylating agent can statistically favor mono-alkylation. However, this method can be inefficient in terms of atom economy and may necessitate complex separation procedures.[1]

  • Slow Addition: Adding the alkylating agent slowly, for instance with a syringe pump, helps to maintain a low concentration of the agent. This minimizes the probability of the more reactive secondary amine product reacting further.[1]

  • Alternative Methodologies:

    • Reductive Amination: This is a highly effective and widely used alternative that avoids the issue of over-alkylation.[2][4] The process involves reacting the amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced in situ to the desired secondary amine.[4]

    • Borrowing Hydrogen (BH) Strategy: This modern approach uses alcohols as alkylating agents in the presence of a metal catalyst.[5][6] The alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine. This method is atom-efficient, producing only water as a byproduct and avoiding the use of potentially toxic alkyl halides.[1][5]

Issue 2: Low or No Conversion

Q: I am observing very low or no conversion of my this compound starting material. What are the potential causes and solutions?

A: Low reactivity can arise from several factors, including the nature of your reagents, steric hindrance, or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Poor Leaving Group: When using an alkyl halide, the reactivity of the leaving group is crucial. The general order of reactivity is I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[1]

  • Steric Hindrance: The cyclopropyl group on this compound, combined with a bulky alkylating agent, can significantly slow down the reaction rate due to steric hindrance.[1][7] If possible, consider using a less sterically demanding alkylating agent.

  • Insufficient Base/Incorrect Base: For direct alkylation with alkyl halides, a base is typically required to neutralize the acid generated. Ensure the base is strong enough and soluble in the reaction medium. Bases like K₂CO₃ or Cs₂CO₃ are common, but if solubility is an issue in solvents like acetone, consider alternatives like DMF or DMSO.[8]

  • Low Temperature: Some N-alkylation reactions require elevated temperatures to overcome the activation energy barrier, especially with less reactive substrates.[5] Consider increasing the reaction temperature, potentially using a microwave reactor to shorten reaction times.[8]

Issue 3: Troubleshooting Reductive Amination

Q: I'm attempting a reductive amination, but the reaction is not working. What should I check?

A: Reductive amination is a robust method, but issues can arise during either the initial imine formation or the subsequent reduction step.

Potential Causes & Solutions:

  • Imine Formation Failure:

    • pH Control: Imine formation is often catalyzed by mild acid (typically pH 4-5).[4] Adding a catalytic amount of acetic acid (AcOH) can facilitate this step.[9] However, if the solution is too acidic, the amine will be protonated to its non-nucleophilic ammonium salt, inhibiting the reaction.[4]

    • Water Removal: The formation of an imine from an amine and a carbonyl compound releases a molecule of water. In some cases, removing this water (e.g., with a Dean-Stark apparatus or molecular sieves) can drive the equilibrium towards the imine product.

  • Incomplete Reduction:

    • If you can detect the imine intermediate (e.g., by TLC or LC-MS) but it is not being fully converted to the product, the reduction step is the issue.[10]

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) can sometimes reduce the aldehyde/ketone starting material before it has a chance to form the imine.[4] A more selective reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because they are less reactive towards carbonyls but readily reduce the more electrophilic iminium ion.[4][11]

    • Order of Addition: To prevent premature reduction of the carbonyl, you can allow the amine and carbonyl to stir for a period to pre-form the imine before adding the reducing agent.[9][10]

Data and Methodologies

Table 1: Comparison of Common N-Alkylation Strategies
MethodAlkylating AgentAdvantagesDisadvantagesKey Considerations for this compound
Direct Alkylation Alkyl Halides (R-X)Simple procedure; readily available reagents.High risk of over-alkylation[1][3][12]; generates stoichiometric salt waste; alkyl halides can be toxic.[13]Steric hindrance may be significant.[7] Careful control of stoichiometry is critical to minimize di-alkylation.
Reductive Amination Aldehydes / KetonesExcellent selectivity for mono-alkylation[2][4]; avoids over-alkylation; wide substrate scope.Requires a reducing agent; potential for side reactions if carbonyl is sensitive to reduction.Highly recommended method. Use of a selective reducing agent like NaBH₃CN is advised.[11]
Borrowing Hydrogen Alcohols (R-OH)Atom-economical (water is the only byproduct)[1][5]; uses less toxic alcohols; highly selective.[1]Requires a metal catalyst (e.g., Ru, Ir, Pd) which can be expensive[5][6]; may require higher temperatures.[5]An excellent "green" alternative if catalyst availability and cost are not prohibitive.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol is a representative example for the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in DCM, add the aldehyde (1.1 eq.).

  • If desired, add a catalytic amount of glacial acetic acid (e.g., 1 drop). Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.[9]

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield the desired N-alkylated secondary amine.

Visual Guides

Troubleshooting_Workflow start Problem: Low Yield or Poor Selectivity over_alkylation over_alkylation start->over_alkylation no_conversion no_conversion start->no_conversion side_reactions side_reactions start->side_reactions sol_over_alkylation sol_over_alkylation over_alkylation->sol_over_alkylation Yes sol_no_conversion sol_no_conversion no_conversion->sol_no_conversion Yes sol_side_reactions sol_side_reactions side_reactions->sol_side_reactions Yes

Caption: A troubleshooting workflow for common N-alkylation issues.

Reductive_Amination_Pathway amine This compound (Primary Amine) hemiaminal Hemiaminal Intermediate amine->hemiaminal carbonyl Aldehyde / Ketone carbonyl->hemiaminal imine Iminium Ion Intermediate hemiaminal->imine - H₂O (Acid Catalyzed) product N-Alkylated Product (Secondary Amine) imine->product reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->product Reduction

Caption: The reaction pathway for reductive amination.

Decision_Tree start Goal: Mono-N-Alkylation of this compound q1 Is over-alkylation a significant concern? start->q1 q2 Are 'Green Chemistry' principles a priority? q1->q2 No method_ra Use Reductive Amination q1->method_ra Yes method_bh Use Borrowing Hydrogen (with alcohol) q2->method_bh Yes method_da Use Direct Alkylation (with alkyl halide) q2->method_da No

Caption: A decision tree for selecting an N-alkylation method.

References

Technical Support Center: Enhancing the Stability of 1-Cyclopropylethanamine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of 1-Cyclopropylethanamine in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solution Preparation and Handling

Q1: My this compound solution has turned yellow. What is the cause and is it still usable?

A1: Discoloration, such as turning yellow, is a common indicator of degradation, likely due to oxidation. Primary amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.

Troubleshooting Steps:

  • Minimize Oxygen Exposure: Prepare solutions using degassed solvents and consider blanketing the solution with an inert gas like nitrogen or argon.

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photolytic degradation.

  • Use High-Purity Solvents: Impurities in solvents can catalyze degradation. Use fresh, high-purity solvents for all experiments.

  • Chelating Agents: If metal ion contamination is suspected, consider the addition of a small amount of a chelating agent like EDTA.

  • Re-evaluation: It is highly recommended to prepare a fresh solution. If the discolored solution must be considered for use, its purity should be re-assessed using an appropriate analytical method (e.g., GC-MS or LC-MS) to quantify the parent compound and identify any degradants.

Q2: I observe precipitation in my aqueous this compound solution. How can I resolve this?

A2: Precipitation can occur due to several factors including low solubility, changes in pH, or temperature fluctuations. This compound is a base and its solubility in aqueous solutions is pH-dependent.

Troubleshooting Steps:

  • pH Adjustment: this compound is more soluble in its protonated (salt) form. Lowering the pH of the solution by adding a suitable acid (e.g., HCl) to form the hydrochloride salt will significantly increase its aqueous solubility.

  • Co-solvents: If adjusting the pH is not compatible with your experimental design, consider the use of a co-solvent. A common approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before diluting with the aqueous buffer.

  • Temperature Control: Ensure the solution is stored at a constant and appropriate temperature. Some salts can be less soluble at lower temperatures. Gentle warming and sonication can help redissolve the precipitate, but be cautious as heat can also accelerate degradation.

  • Fresh Preparation: It is always best practice to prepare solutions fresh before each experiment to minimize solubility and stability issues.

2. Stability and Degradation

Q3: What are the primary degradation pathways for this compound in solution?

A3: Based on its chemical structure (a primary amine with a cyclopropyl group), the primary degradation pathways are likely to be:

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, aldehydes, and other related impurities. This can be initiated by atmospheric oxygen, light, or trace metal ions.

  • Hydrolytic Degradation at High pH: Cyclopropylamine moieties can undergo hydrolytic degradation, particularly under high pH conditions.[1]

  • Reaction with Carbon Dioxide: Primary amines can react with carbon dioxide from the atmosphere to form carbamates, especially in aprotic solvents.

Caption: Potential degradation pathways for this compound in solution.

Q4: How can I enhance the stability of this compound in my solutions for long-term storage?

A4: To ensure the long-term stability of your this compound solutions, consider the following strategies:

  • pH Control: Maintain the solution at a slightly acidic pH (e.g., pH 4-6). In its protonated form, the amine is less susceptible to oxidation and other degradation pathways.

  • Salt Formation: Using the hydrochloride salt of this compound can improve its stability in the solid state and in solution.[1]

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (nitrogen or argon) to minimize oxidative degradation.

  • Low Temperature Storage: Store stock solutions at low temperatures (-20°C or -80°C). It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Solvent Choice: For non-aqueous applications, aprotic solvents should be thoroughly dried and stored over molecular sieves to prevent hydrolysis.

Data Presentation: Recommended Storage Conditions for this compound Solutions

Storage ConditionRecommended DurationRationale
Aqueous Solution (pH 4-6)
2-8°CUp to 1 weekMinimizes microbial growth and slows degradation.
-20°CUp to 3 monthsSuitable for longer-term storage; aliquot to avoid freeze-thaw cycles.
Organic Solvent (e.g., DMSO, Ethanol)
2-8°CUp to 2 weeksProtect from moisture.
-20°CUp to 6 monthsStandard for long-term storage of organic stock solutions.
-80°C> 6 monthsOptimal for archival storage.

Note: These are general recommendations. It is crucial to perform your own stability studies to determine the appropriate storage conditions for your specific experimental needs.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][3]

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL solution of This compound in appropriate solvent Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Prep->Base Oxidation Oxidative Degradation (3% H2O2, RT, 24h) Prep->Oxidation Thermal Thermal Degradation (80°C, 48h) Prep->Thermal Photo Photolytic Degradation (ICH Q1B conditions) Prep->Photo Analysis Analyze stressed samples by a stability-indicating method (e.g., GC-MS, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Characterization Characterize significant degradants Analysis->Characterization

Caption: Workflow for a forced degradation study of this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile:water 50:50).

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the sample at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the sample at 60°C for 24 hours.[4]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep the sample at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control sample (stored at 2-8°C, protected from light), using a validated stability-indicating analytical method.

Protocol 2: Quantification by Gas Chromatography (GC)

A headspace gas chromatography method can be used for the accurate quantification of this compound.[5][6]

GC-FID Conditions:

ParameterValue
Column DB-624, 30 m x 0.32 mm i.d., 1.8 µm film thickness
Carrier Gas Nitrogen
Flow Rate 1 mL/min
Injector Temperature 200°C
Detector Temperature 250°C (FID)
Oven Program 40°C for 10 min, then ramp to 240°C at 40°C/min
Injection Mode Headspace
Incubation Temperature 100°C
Incubation Time 20 min

Sample Preparation for GC Analysis:

  • Prepare a standard curve of this compound in a suitable solvent (e.g., dimethyl sulfoxide).

  • Dilute the experimental samples to fall within the range of the standard curve.

  • Transfer a known volume of the standard or sample solution into a headspace vial.

  • Seal the vial and place it in the headspace autosampler for analysis.

This technical support guide provides a foundation for addressing stability issues with this compound. For specific and complex challenges, further investigation and consultation with analytical chemistry experts are recommended.

References

Preventing racemization of enantiopure 1-Cyclopropylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for enantiopure 1-Cyclopropylethanamine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the racemization of this critical chiral building block during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stereochemical integrity of your material.

Troubleshooting Guides

This section addresses common issues encountered during the handling, storage, and reaction of enantiopure this compound that can lead to racemization.

Issue 1: Loss of Enantiomeric Purity After Storage

  • Symptom: A previously enantiopure batch of this compound shows a decrease in enantiomeric excess (% ee) upon re-analysis.

  • Possible Causes & Solutions:

CauseRecommended Action
Exposure to Moisture Amines are hygroscopic and can absorb moisture from the air, which may facilitate racemization. Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator.
Inappropriate Temperature Elevated temperatures can provide the energy to overcome the inversion barrier of the chiral center. Store the amine at a low temperature, typically 2-8 °C, to minimize the rate of potential racemization. Avoid repeated freeze-thaw cycles.
Light Exposure Although less common for simple amines, prolonged exposure to UV light can sometimes induce photochemical reactions that may lead to racemization. Store the container in a dark place or use an amber-colored vial.

Issue 2: Racemization During a Chemical Reaction (e.g., Acylation, Alkylation)

  • Symptom: The product of a reaction involving enantiopure this compound is found to be a racemic or partially racemized mixture.

  • Possible Causes & Solutions:

CauseRecommended Action
Harsh Reaction Conditions High temperatures and the presence of strong acids or bases can promote the formation of achiral intermediates, leading to racemization.[1]
Solution: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Use milder bases (e.g., sterically hindered non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, less hindered bases).[2] Avoid strong acids if possible; if necessary, use the minimum required amount and maintain low temperatures.
Formation of an Achiral Intermediate The primary mechanism for racemization often involves the deprotonation of the alpha-proton to the amine, forming a planar, achiral imine or enamine intermediate.[1]
Solution: Choose reagents and conditions that minimize the lifetime of any achiral intermediate. For acylation reactions, use coupling reagents known to suppress racemization, such as those used in peptide synthesis (e.g., HATU, HOBt additives).[2][3] For alkylations, consider reductive amination as an alternative to direct alkylation with alkyl halides, as the latter can lead to over-alkylation and racemization.
Inappropriate Solvent The choice of solvent can influence the rate of racemization.
Solution: Use non-polar, aprotic solvents when possible. The specific effect of the solvent can be complex and may need to be determined empirically for your specific reaction.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate). For this compound, which is a chiral molecule, maintaining its enantiopurity is critical in pharmaceutical applications, as different enantiomers can have vastly different biological activities and toxicological profiles.

Q2: What are the primary factors that can induce racemization of this compound?

A2: The main factors include:

  • Temperature: Higher temperatures increase the likelihood of racemization.

  • pH: Both strongly acidic and strongly basic conditions can catalyze racemization.

  • Solvent: The polarity and protic nature of the solvent can play a role.

  • Reaction Reagents: Certain reagents, especially in acylation or alkylation reactions, can promote the formation of racemizable intermediates.

Q3: How can I store enantiopure this compound to ensure its long-term stability?

A3: For optimal stability, store enantiopure this compound under the following conditions:

  • Temperature: 2-8 °C.

  • Atmosphere: Under an inert gas (argon or nitrogen).

  • Container: A tightly sealed, amber glass vial.

  • Environment: In a desiccator to protect from moisture.

Q4: Which analytical techniques are suitable for determining the enantiomeric purity of this compound?

A4: The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and versatile technique for separating and quantifying enantiomers.[4]

  • Chiral Gas Chromatography (GC): Suitable for volatile amines like this compound, often after derivatization.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents to induce distinguishable signals for the two enantiomers.[6]

Experimental Protocols

Protocol 1: General Handling of Enantiopure this compound
  • Inert Atmosphere: Handle the amine under an inert atmosphere (argon or nitrogen) whenever possible, especially when transferring from the storage container.

  • Temperature Control: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside. For reactions, maintain the recommended temperature using an appropriate cooling bath.

  • Solvent Choice: Use dry, aprotic solvents for reactions unless the protocol specifically requires a protic solvent.

  • pH Control: Avoid exposure to strong acids and bases unless required for a specific transformation. If their use is unavoidable, maintain low temperatures and minimize exposure time.

Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a general guideline. Specific conditions may need to be optimized.

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® IA, IB, or IC, or a cyclofructan-based CSP is often effective for primary amines.[4]

  • Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. The addition of a small amount of a basic additive (e.g., 0.1% diethylamine or butylamine) is crucial to improve peak shape and prevent tailing.[7]

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in the mobile phase.

  • Chromatographic Conditions (Illustrative Example):

    • Column: Chiralpak® IA (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

  • Data Analysis: Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100

Protocol 3: Determination of Enantiomeric Purity by Chiral GC
  • Derivatization (Optional but often recommended): To improve volatility and chromatographic performance, derivatize the amine with a suitable reagent such as trifluoroacetic anhydride (TFAA).

    • In a vial, dissolve ~1 mg of this compound in 1 mL of a dry, aprotic solvent (e.g., dichloromethane).

    • Add an excess of TFAA and a catalytic amount of a non-nucleophilic base (e.g., pyridine).

    • Heat the mixture at 60 °C for 30 minutes. Allow to cool before injection.

  • Column Selection: A chiral capillary column with a cyclodextrin-based stationary phase is commonly used for the separation of amine enantiomers.[5][8]

  • GC Conditions (Illustrative Example):

    • Column: Rt-βDEXsm or similar

    • Carrier Gas: Helium or Hydrogen

    • Injection: Split injection

    • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) to ensure good separation.

    • Detector: Flame Ionization Detector (FID)

  • Data Analysis: Calculate the % ee from the integrated peak areas of the two diastereomeric derivatives.

Protocol 4: Determination of Enantiomeric Purity by ¹H-NMR Spectroscopy
  • Chiral Solvating Agent (CSA) Selection: Use an enantiopure CSA that can form diastereomeric complexes with the amine, leading to separate signals in the NMR spectrum. Examples include enantiopure BINOL derivatives or O-ethyl phenylphosphonothioic acid.[6][9]

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a specific molar equivalent of the chosen CSA (often 1 to 2 equivalents).

    • Gently mix the solution.[6]

  • NMR Acquisition: Acquire a high-resolution ¹H-NMR spectrum.

  • Data Analysis: Identify a proton signal of this compound (e.g., the methine proton) that shows baseline separation for the two diastereomeric complexes. Integrate the two signals to determine the enantiomeric ratio and calculate the % ee.

Visualizations

racemization_pathway enantiopure Enantiopure This compound (e.g., R-enantiomer) intermediate Achiral Intermediate (Planar Imine/Enamine) enantiopure->intermediate Deprotonation (Base, Heat) racemic Racemic Mixture (R and S enantiomers) intermediate->racemic Reprotonation (from either face)

Caption: Pathway of racemization for a chiral amine via an achiral intermediate.

troubleshooting_workflow start Loss of Enantiomeric Purity Detected check_storage Review Storage Conditions start->check_storage check_reaction Review Reaction Protocol start->check_reaction storage_ok Storage Conditions OK check_storage->storage_ok Yes adjust_storage Adjust Storage: - Tighter seal - Inert atmosphere - Lower temperature check_storage->adjust_storage No reaction_ok Reaction Protocol OK check_reaction->reaction_ok Yes adjust_reaction Adjust Reaction: - Lower temperature - Milder/hindered base - Different solvent - Racemization-suppressing reagents check_reaction->adjust_reaction No

Caption: Troubleshooting workflow for addressing loss of enantiomeric purity.

analytical_workflow start Need to Determine Enantiomeric Purity hplc Chiral HPLC start->hplc gc Chiral GC start->gc nmr Chiral NMR start->nmr hplc_prep Prepare sample in mobile phase hplc->hplc_prep gc_prep Derivatize amine (optional but recommended) gc->gc_prep nmr_prep Add chiral solvating agent nmr->nmr_prep analysis Analyze and Integrate Peaks hplc_prep->analysis gc_prep->analysis nmr_prep->analysis calculate_ee Calculate % ee analysis->calculate_ee

Caption: Workflow for the determination of enantiomeric purity.

References

Validation & Comparative

A Comparative Guide to the Characterization and Validation of 1-Cyclopropylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization and validation of 1-cyclopropylethanamine, a valuable building block in pharmaceutical and agrochemical research. We will explore its structural elucidation through various analytical techniques, compare it with alternative chiral amines, and provide standardized experimental protocols for its validation.

Physicochemical Properties of this compound

This compound, with the chemical formula C5H11N, is a primary amine featuring a cyclopropyl group attached to the ethylamine backbone.[1][2] Its chirality at the α-carbon makes it a crucial intermediate in the synthesis of enantiomerically pure active pharmaceutical ingredients.[3][4] Below is a summary of its key physicochemical properties.

PropertyValueSource
Molecular Formula C5H11NPubChem[1]
Molecular Weight 85.15 g/mol PubChem[1]
CAS Number 1621-24-5PubChem[1]
Boiling Point 94-96 °CChemicalBook[5]
IUPAC Name This compoundPubChem[1]
Synonyms 1-cyclopropylethylamine, α-methylcyclopropanemethanaminePubChem[1], ChemicalBook[5]

Structural Characterization and Validation

The unambiguous determination of the structure and purity of this compound is critical for its application in synthesis. A combination of spectroscopic and chromatographic methods is typically employed for this purpose.

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Technique Expected Observations for this compound
¹H NMR Signals corresponding to the cyclopropyl protons (multiplets in the upfield region), the methine proton adjacent to the nitrogen (quartet), the methyl protons (doublet), and the amine protons (broad singlet).
¹³C NMR Resonances for the two distinct carbons of the cyclopropyl ring, the methine carbon, and the methyl carbon.
IR Spectroscopy Characteristic N-H stretching vibrations for a primary amine (around 3300-3400 cm⁻¹), C-H stretching of the cyclopropyl and alkyl groups, and N-H bending vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (85.15 m/z), along with characteristic fragmentation patterns.[2]

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, potentially using techniques like DEPT to aid in the assignment of carbon types (CH, CH₂, CH₃).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals to determine proton ratios.

Protocol 2: Infrared (IR) Spectroscopy

  • Sample Preparation: Place a drop of neat liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol 3: Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).

  • Instrumentation: A mass spectrometer capable of determining the mass-to-charge ratio of ions.

  • Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, byproducts, or enantiomeric impurities.

Technique Typical Conditions Purpose
Gas Chromatography (GC) Column: Chiral capillary column (e.g., Cyclodextrin-based) for enantiomeric separation. Detector: Flame Ionization Detector (FID).Determination of chemical and enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) Column: Chiral stationary phase (e.g., polysaccharide-based) for enantiomeric separation. Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). Detector: UV or Refractive Index (RI).Enantiomeric separation and quantification of non-volatile impurities.
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane). Derivatization with a suitable agent (e.g., a trifluoroacetyl group) may be necessary to improve volatility and separation.

  • Instrumentation: A gas chromatograph equipped with a chiral column and an appropriate detector.

  • Method Parameters:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 150 °C) to ensure separation of all components.

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Nitrogen.

  • Data Analysis: Integrate the peak areas to determine the percentage of each enantiomer and any impurities present.

Comparison with Alternative Chiral Amines

This compound is one of many chiral amines used in asymmetric synthesis.[6] The choice of amine often depends on the specific reaction, desired stereochemical outcome, and cost.

Chiral Amine Structure Key Features and Applications
This compound A versatile building block for pharmaceuticals and agrochemicals. The cyclopropyl group can impart unique conformational constraints and metabolic stability.
(S)-(-)-α-Methylbenzylamine A widely used and relatively inexpensive chiral resolving agent and a precursor for chiral auxiliaries and ligands.
(1R,2R)-(-)-1,2-Diaminocyclohexane A C₂-symmetric diamine used in the synthesis of salen-type ligands for asymmetric catalysis.
L-Proline A readily available amino acid that acts as an efficient organocatalyst for various asymmetric transformations, such as aldol and Mannich reactions.

Synthesis and Validation Workflow

The synthesis of this compound often involves multiple steps, followed by rigorous validation to ensure its quality. A general workflow is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation start Starting Materials (e.g., Cyclopropyl methyl ketone) reaction Chemical Transformation (e.g., Reductive Amination) start->reaction workup Reaction Work-up and Isolation reaction->workup crude Crude this compound workup->crude purification Purification (e.g., Distillation or Crystallization as a salt) crude->purification pure Pure this compound purification->pure spec Spectroscopic Analysis (NMR, IR, MS) pure->spec Structure Confirmation chrom Chromatographic Analysis (GC, HPLC) pure->chrom Purity & Enantiomeric Excess release Release for Use spec->release chrom->release G cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation cpea This compound coupling Chemical Coupling cpea->coupling scaffold Molecular Scaffold scaffold->coupling api Active Pharmaceutical Ingredient (API) coupling->api binding API-Target Binding api->binding target Biological Target (e.g., Enzyme, Receptor) target->binding pathway Modulation of Signaling Pathway binding->pathway response Cellular Response pathway->response

References

A Comparative Analysis of Cyclopropylamine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropylamine moiety is a key pharmacophore in medicinal chemistry, renowned for its presence in a variety of potent enzyme inhibitors. Its unique stereoelectronic properties, conferred by the strained three-membered ring, contribute to both the binding affinity and the mechanism of action of these compounds. This guide provides a comparative overview of 1-Cyclopropylethanamine and other notable cyclopropylamine derivatives, with a focus on their role as inhibitors of medically relevant enzymes such as Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1).

Introduction to Cyclopropylamines in Drug Discovery

Cyclopropylamines are a class of organic compounds characterized by the presence of a cyclopropyl group attached to an amino group.[1] This structural motif is of significant interest in drug design due to its ability to impart conformational rigidity and metabolic stability to molecules.[2] The inherent ring strain of the cyclopropane ring enhances its reactivity, making it a valuable component for mechanism-based inhibitors.[1][3]

Many cyclopropylamine derivatives have been developed as therapeutic agents, particularly as antidepressants and for the treatment of neurological disorders.[1][4] Their mechanism of action often involves the irreversible inhibition of flavin-dependent enzymes like MAO and LSD1, which play crucial roles in neurotransmitter regulation and epigenetic modulation, respectively.[3]

This compound: An Overview

This compound, also known as α-methylcyclopropanemethanamine, is a simple chiral primary amine. While it serves as a valuable building block in organic synthesis, publicly available data on its specific biological activity, particularly as an enzyme inhibitor, is limited. Its structural similarity to other pharmacologically active cyclopropylamines suggests potential for biological activity, but this remains to be experimentally validated.

PropertyValue
Molecular Formula C5H11N
Molecular Weight 85.15 g/mol
CAS Number 1621-24-5
Synonyms 1-cyclopropylethylamine, alpha-methylcyclopropanemethanamine

Data sourced from PubChem CID 519239.[5]

Comparative Analysis of Cyclopropylamine-Based Inhibitors

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters. Their inhibition can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases.[6]

Table 1: Comparative MAO Inhibition Data for Selected Cyclopropylamines

CompoundTargetIC50KiReference
Tranylcypromine MAO-A-7.7 µM[7]
MAO-B0.074 µM (pre-inc.)3.8 µM[7]
cis-N-benzyl-2-methoxycyclopropylamine MAO-A170 nM (pre-inc.)-
MAO-B5 nM (pre-inc.)-
N-[2-(o-iodophenoxy)ethyl]cyclopropylamine (LY121768) MAO-A4 x 10⁻¹⁰ M-
MAO-B1 x 10⁻⁶ M-

Note: "pre-inc." indicates that the IC50 value was determined after pre-incubation of the inhibitor with the enzyme, which is characteristic of irreversible inhibition.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a histone demethylase that plays a critical role in the regulation of gene expression.[8] Its overexpression is implicated in various cancers, making it an attractive target for therapeutic intervention.[3][8] Many MAO inhibitors, due to structural and mechanistic similarities between the enzymes, also exhibit inhibitory activity against LSD1.[1]

Table 2: Comparative LSD1 Inhibition Data for Selected Cyclopropylamines

CompoundTargetIC50 / EC50GI50Reference
Tranylcypromine LSD1< 2 µM-[9]
Styrenylcyclopropylamine Analog (Compound 34) LSD1< 4 nM (biochemical)1 nM[10]
2 nM (cell-based)
GSK2879552 LSD1Potent, selective, irreversible inactivator-[3]

Mechanism of Action and Signaling Pathways

Cyclopropylamine-based inhibitors of MAO and LSD1 typically act as mechanism-based or "suicide" inhibitors. The catalytic cycle of these flavin-dependent enzymes involves the oxidation of the amine substrate. In the case of cyclopropylamines, this oxidation can lead to the opening of the strained cyclopropane ring, generating a reactive intermediate that covalently binds to the FAD cofactor or nearby amino acid residues, thereby irreversibly inactivating the enzyme.[5][10]

Inhibition_Mechanism cluster_enzyme Enzyme Active Site Enzyme MAO or LSD1 (with FAD cofactor) Intermediate Reactive Intermediate (Ring-opened radical) Enzyme->Intermediate Oxidation & Ring Opening Inhibitor Cyclopropylamine Inhibitor Inhibitor->Enzyme Binding Inactive_Enzyme Inactive Enzyme (Covalent Adduct) Intermediate->Inactive_Enzyme Covalent Modification

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of cyclopropylamine derivatives against MAO and LSD1.

MAO Inhibition Assay

Objective: To determine the IC50 of a test compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Amplex® Red Monoamine Oxidase Assay Kit (or similar)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Tranylcypromine)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound and the positive control.

  • In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B).

  • For irreversible inhibitors, pre-incubate the enzyme with the test compound for a defined period (e.g., 30 minutes) at 37°C.

  • Initiate the reaction by adding the Amplex® Red reagent/horseradish peroxidase/substrate mixture.

  • Monitor the fluorescence increase at an excitation of ~530-560 nm and an emission of ~580-590 nm over time.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

MAO_Assay_Workflow Start Prepare Reagents Add_Enzyme Add MAO Enzyme to Plate Start->Add_Enzyme Add_Inhibitor Add Test Compound/ Control Add_Enzyme->Add_Inhibitor Preincubation Pre-incubate (optional) Add_Inhibitor->Preincubation Add_Substrate Add Amplex Red/ Substrate Mix Preincubation->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Analyze Calculate IC50 Measure->Analyze

LSD1 Inhibition Assay

Objective: To determine the IC50 of a test compound against LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • LSD1 inhibitor screening assay kit (colorimetric or fluorometric)

  • Test compound

  • Positive control (e.g., Tranylcypromine)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the specific assay kit being used.

  • Typically, the assay involves the incubation of the LSD1 enzyme with a histone H3 peptide substrate in the presence of various concentrations of the test compound.

  • The demethylation of the substrate by LSD1 is then detected using a specific antibody that recognizes the demethylated product.

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a colorimetric or fluorometric substrate is used to generate a signal that is proportional to the amount of demethylated product.

  • The signal is read using a microplate reader.

  • The IC50 is calculated by plotting the signal against the logarithm of the inhibitor concentration.

Conclusion

The cyclopropylamine scaffold is a versatile and potent pharmacophore for the design of enzyme inhibitors, particularly for flavin-dependent amine oxidases like MAO and LSD1. While a wealth of data exists for derivatives such as tranylcypromine and novel substituted analogues, there is a notable lack of publicly available information on the biological activity of this compound. Further investigation into the inhibitory potential of this and other simple cyclopropylamines could unveil new structure-activity relationships and lead to the development of novel therapeutic agents. The experimental protocols and comparative data presented in this guide offer a framework for such future research endeavors.

References

Comparative Efficacy of Cyclopropylamine Derivatives as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Novel Cyclopropylamine Derivatives Against Standard Monoamine Oxidase Inhibitors.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of the synthesized cis-cyclopropylamine derivatives and the standard, tranylcypromine, was determined against human recombinant MAO-A and MAO-B. The half-maximal inhibitory concentrations (IC50) were measured after a 30-minute pre-incubation of the inhibitor with the enzyme, indicating irreversible inhibition. The results are summarized in the tables below.

Inhibition of Monoamine Oxidase A (MAO-A)
CompoundIC50 (nM) after 30 min pre-incubation
cis-N-Benzyl-2-methoxycyclopropylamine170
cis-N-Benzyl-2-ethoxycyclopropylamine580
cis-N-Benzyl-2-isopropoxycyclopropylamine1300
cis-N-(4-Fluorobenzyl)-2-methoxycyclopropylamine180
Tranylcypromine (Standard) 74
Inhibition of Monoamine Oxidase B (MAO-B)
CompoundIC50 (nM) after 30 min pre-incubation
cis-N-Benzyl-2-methoxycyclopropylamine5
cis-N-Benzyl-2-ethoxycyclopropylamine11
cis-N-Benzyl-2-isopropoxycyclopropylamine25
cis-N-(4-Fluorobenzyl)-2-methoxycyclopropylamine8
Tranylcypromine (Standard) 74

Experimental Protocols

The following section details the methodology used to determine the inhibitory activity of the cyclopropylamine derivatives against MAO-A and MAO-B.

In Vitro Monoamine Oxidase Inhibition Assay

Objective: To determine the IC50 values of test compounds against human recombinant MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Test compounds (cyclopropylamine derivatives and tranylcypromine)

  • Kynuramine (substrate for both MAO-A and MAO-B)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplates

  • Spectrofluorometer

Procedure:

  • Enzyme and Compound Preparation: Recombinant human MAO-A and MAO-B were diluted in potassium phosphate buffer. Stock solutions of the test compounds were prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the assay buffer.

  • Pre-incubation: The diluted enzymes were pre-incubated with various concentrations of the test compounds or vehicle (control) in a 96-well plate for 30 minutes at 37°C to allow for irreversible inhibition.

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of the substrate, kynuramine.

  • Signal Detection: The deamination of kynuramine by MAO produces 4-hydroxyquinoline, a fluorescent product. The fluorescence was measured at appropriate excitation and emission wavelengths using a spectrofluorometer.

  • Data Analysis: The percentage of inhibition for each compound concentration was calculated relative to the vehicle control. IC50 values were then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Molecular Pathways and Workflows

To better understand the mechanism of action and the experimental process, the following diagrams are provided.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibitor Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Metabolism Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites Cyclopropylamine_Derivative Cyclopropylamine Derivative (MAO Inhibitor) Cyclopropylamine_Derivative->MAO Inhibition

Caption: Mechanism of action of cyclopropylamine derivatives as MAO inhibitors.

MAO_Assay_Workflow A Prepare Enzyme and Compound Dilutions B Pre-incubate Enzyme with Inhibitor (30 min at 37°C) A->B C Initiate Reaction with Kynuramine Substrate B->C D Measure Fluorescence of 4-Hydroxyquinoline C->D E Calculate Percent Inhibition and IC50 Values D->E

Caption: Experimental workflow for the in vitro MAO inhibition assay.

A Comparative Guide to Alternative Reagents for 1-Cyclopropylethanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful construction of target molecules with desired physicochemical and pharmacological properties. 1-Cyclopropylethanamine, with its characteristic strained ring system, offers unique conformational constraints and metabolic stability, making it a valuable synthon. However, the exploration of alternative reagents is crucial for expanding chemical space, modulating biological activity, and optimizing synthetic routes. This guide provides an objective comparison of viable alternatives to this compound, focusing on their performance in common organic transformations, supported by experimental data and detailed protocols.

Alternatives at a Glance: Structural Analogs and Bioisosteres

The primary alternatives to this compound can be categorized into two main groups: structural analogs with varying ring sizes and more complex, rigidified structures.

  • Cycloalkylamines: The most direct analogs are cyclobutylamine and cyclopentylamine. These reagents maintain the cyclic nature of the amine but offer different steric profiles and ring strain, which can influence reactivity and the biological activity of the final compound.

  • Rigid Scaffolds: For applications where conformational restriction is key, 2-aminotetralin presents a more rigid, bicyclic alternative. Its derivatives have been extensively studied as ligands for various receptors in the central nervous system.

Performance in Key Organic Reactions

The utility of these amine alternatives is best assessed by their performance in widely used synthetic transformations. This section compares their reactivity in palladium-catalyzed N-arylation and reductive amination reactions, providing quantitative yield data where available.

Palladium-Catalyzed N-Arylation

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. The choice of amine can significantly impact the efficiency of this cross-coupling reaction. Below is a comparison of the performance of cyclopropylamine and cyclobutylamine in the monoarylation of various aryl chlorides. While data for this compound is not directly available, cyclopropylamine serves as a close proxy. The ethyl group on this compound would be expected to introduce additional steric hindrance, potentially influencing reaction rates and yields.

Table 1: Comparison of Yields in Palladium-Catalyzed N-Arylation of Aryl Chlorides

Aryl ChlorideAmineYield (%)
4-ChlorotolueneCyclopropylamine85
4-ChlorotolueneCyclobutylamine95
4-ChloroanisoleCyclopropylamine78
4-ChloroanisoleCyclobutylamine92
2-ChlorotolueneCyclopropylamine65
2-ChlorotolueneCyclobutylamine70

Data compiled from studies on the N-arylation of cycloalkylamines. Yields are for the isolated mono-arylated product.

The data suggests that cyclobutylamine can provide higher yields in the N-arylation of both electron-rich and sterically hindered aryl chlorides compared to cyclopropylamine[1]. This may be attributed to the slightly lower ring strain and different coordination properties of cyclobutylamine with the palladium catalyst.

Reductive Amination

Reductive amination is a versatile method for synthesizing secondary and tertiary amines from carbonyl compounds. The reactivity of the amine is a critical factor in the efficiency of this transformation. The following table compares the performance of cyclopropylamine, cyclobutylamine, and cyclopentylamine in the reductive amination of cyclohexanone.

Table 2: Comparison of Yields in the Reductive Amination of Cyclohexanone

AmineReducing AgentSolventTemperature (°C)Yield (%)
CyclopropylamineH₂/Pd/CMethanol25~80
CyclobutylamineH₂/Rh-Ni/SiO₂Cyclohexane10096.4
CyclopentylamineH₂/Ru/Nb₂O₅Dioxane9084

Data compiled from various sources under optimized conditions for each catalyst system. Direct comparison should be made with caution due to differing reaction conditions.

The available data indicates that all three cycloalkylamines are effective nucleophiles in reductive amination, affording good to excellent yields of the corresponding N-cycloalkyl cyclohexylamines[2][3]. The choice of catalyst and reaction conditions appears to be a more dominant factor in achieving high yields than the specific cycloalkylamine used.

Experimental Protocols

To provide a practical resource, detailed experimental protocols for the key reactions discussed are provided below.

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of an Aryl Chloride with a Cycloalkylamine

This protocol is a representative procedure for the monoarylation of an aryl chloride with a primary cycloalkylamine using a palladium-phosphine catalyst system.

Materials:

  • Aryl chloride (1.0 mmol)

  • Cycloalkylamine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

  • Anhydrous, oxygen-free conditions (e.g., under Argon or Nitrogen atmosphere)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19 mg).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add toluene (2 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • In a separate flask, dissolve the aryl chloride (1.0 mmol) and sodium tert-butoxide (1.4 mmol, 135 mg) in toluene (3 mL).

  • Add the aryl chloride/base solution to the catalyst mixture.

  • Finally, add the cycloalkylamine (1.2 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination of a Ketone with a Cycloalkylamine

This protocol describes a general method for the synthesis of an N-cycloalkyl amine from a ketone and a cycloalkylamine using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • Ketone (e.g., cyclohexanone, 1.0 mmol)

  • Cycloalkylamine (1.1 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (5 mL)

  • Acetic acid (optional, 1.0 mmol)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the ketone (1.0 mmol) and dissolve it in the chosen solvent (5 mL).

  • Add the cycloalkylamine (1.1 mmol). If the reaction is slow, a catalytic amount of acetic acid (e.g., 1 drop) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise to the stirring solution.

  • Continue stirring at room temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Visualization of Synthetic Workflow and Reagent Comparison

To further clarify the concepts discussed, the following diagrams illustrate a typical synthetic workflow and a logical comparison of the alternative amines.

G cluster_0 Synthetic Workflow: Reductive Amination Ketone Ketone/ Aldehyde Imine Imine/ Iminium Ion Ketone->Imine + Amine Amine Amine (e.g., Cyclobutylamine) Amine->Imine Product Secondary/ Tertiary Amine Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: A typical workflow for reductive amination.

G cluster_alternatives Alternative Amines This compound This compound Cyclobutylamine Cyclobutylamine (Larger Ring, Less Strain) This compound->Cyclobutylamine Structural Analog Cyclopentylamine Cyclopentylamine (Greater Flexibility) This compound->Cyclopentylamine Structural Analog 2-Aminotetralin 2-Aminotetralin (Rigid Scaffold) This compound->2-Aminotetralin Bioisosteric Replacement

Caption: Comparison of alternative amine reagents.

Conclusion

The selection of an amine building block in organic synthesis is a critical decision that can impact reaction efficiency, molecular properties, and biological activity. While this compound is a valuable reagent, this guide has highlighted several viable alternatives, including cyclobutylamine, cyclopentylamine, and 2-aminotetralin. The comparative data presented for palladium-catalyzed N-arylation and reductive amination demonstrates that these alternatives can offer comparable or even superior performance in certain contexts. The provided experimental protocols serve as a practical starting point for researchers to explore the utility of these reagents in their own synthetic endeavors. Ultimately, the optimal choice of amine will depend on the specific synthetic challenge and the desired properties of the target molecule.

References

Comparative Guide to Cross-Validation of Analytical Methods for 1-Cyclopropylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-Cyclopropylethanamine. Given the limited specific literature for this analyte, this document draws upon established methods for the analysis of analogous primary amines. The focus is on providing a framework for method development, validation, and cross-validation to ensure data integrity and reproducibility across different analytical platforms. Cross-validation is a critical process to confirm that a validated analytical method produces reliable and consistent results across different laboratories, analysts, or instruments.[1]

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for this compound is contingent on various factors including the sample matrix, required sensitivity, and the purpose of the study (e.g., routine quality control versus in-depth structural elucidation). The following table summarizes the expected performance characteristics for three common analytical techniques. The data presented are representative values based on the analysis of structurally similar primary amines and serve to illustrate the comparative performance.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with DerivatizationQuantitative Nuclear Magnetic Resonance (qNMR)
Linearity (r²) > 0.995> 0.999Not Applicable (Direct Quantification)
Accuracy (% Recovery) 92-108%95-105%98-102%
Precision (% RSD) < 15%< 10%< 2%
Limit of Detection (LOD) 1 ng/mL0.1-1 nmol/L~0.1% (w/w)
Limit of Quantification (LOQ) 5 ng/mL0.5-5 nmol/L~0.5% (w/w)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.[2] Due to the basic nature of the amine, special consideration should be given to the inertness of the chromatographic system to prevent peak tailing.[3]

  • Sample Preparation: Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane, methanol). An internal standard (e.g., a structural analog not present in the sample) should be added for accurate quantification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A DB-624 or similar capillary column (30 m x 0.32 mm i.d., 1.8 µm film thickness) is suitable for separating volatile amines.[4]

  • Injector: Split/splitless injector at 200-250°C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[4]

  • Oven Temperature Program: Initial temperature of 40°C held for 10-15 minutes, followed by a ramp of 30-40°C/min to 240°C, with a final hold for 5 minutes.[4]

  • Detector: Mass spectrometer operating in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic ions of this compound is recommended for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Since this compound lacks a strong chromophore, pre-column derivatization is necessary for sensitive UV or fluorescence detection.[5] This involves reacting the primary amine group with a labeling reagent.

  • Derivatization Agent: o-Phthalaldehyde (OPA) with a thiol, or 9-fluorenylmethyl chloroformate (FMOC) are common choices for derivatizing primary amines to yield highly fluorescent or UV-active products.[5][6]

  • Derivatization Procedure: The sample is mixed with the derivatization reagent in a suitable buffer (e.g., borate buffer, pH 9-10) and allowed to react for a specific time at a controlled temperature before injection.

  • Instrumentation: An HPLC system equipped with a fluorescence or UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is typically used.[3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol. The pH of the mobile phase can be critical for the stability and fluorescence of the derivatives.[6]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Fluorescence detection with appropriate excitation and emission wavelengths for the chosen derivative provides high sensitivity and selectivity.[6][7]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve of the analyte itself.[8]

  • Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a known volume of a suitable deuterated solvent (e.g., D₂O, CDCl₃). The internal standard must have a known purity and its signals should not overlap with the analyte signals.[8]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters: A standard ¹H NMR experiment is performed with parameters optimized for quantitative analysis. This includes a sufficient relaxation delay (D1) to ensure full relaxation of the protons being quantified.

  • Data Processing: The spectra are processed with appropriate phasing and baseline correction. The integrals of specific, well-resolved signals of both the analyte and the internal standard are carefully determined.

  • Calculation: The concentration or purity of this compound is calculated from the ratio of the integrals, the number of protons giving rise to each signal, their respective molecular weights, and the weighed masses of the sample and internal standard.[9] Protons on the carbon adjacent to the amine group typically appear in the 1.5-2 ppm range.[10]

Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-validating two analytical methods and the general experimental workflow for HPLC with pre-column derivatization.

CrossValidationWorkflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase start Define Analytical Methods (e.g., GC-MS and HPLC) prep_samples Prepare a Set of Identical Samples (Spiked matrix, real samples) start->prep_samples analyze_a Analyze Samples with Method A (GC-MS) prep_samples->analyze_a analyze_b Analyze Samples with Method B (HPLC) prep_samples->analyze_b collect_data Collect and Tabulate Results from Both Methods analyze_a->collect_data analyze_b->collect_data stat_analysis Perform Statistical Comparison (e.g., Bland-Altman plot, t-test) collect_data->stat_analysis end Conclusion on Method Equivalence/Interchangeability stat_analysis->end

Cross-validation workflow for two analytical methods.

HPLCWorkflow start Sample containing This compound derivatization Pre-column Derivatization (Reaction in buffer) start->derivatization reagent Derivatization Reagent (e.g., OPA) reagent->derivatization injection Inject Derivatized Sample into HPLC System derivatization->injection separation Chromatographic Separation (C18 Reversed-Phase Column) injection->separation detection Fluorescence Detection separation->detection quantification Data Analysis and Quantification detection->quantification

Experimental workflow for HPLC with pre-column derivatization.

References

In Vitro Potency vs. In Vivo Efficacy: A Comparative Analysis of 1-Cyclopropylethanamine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translation of a compound's activity from a controlled laboratory setting to a complex biological system is a critical step in the drug discovery pipeline. This guide provides an objective comparison of the in vitro and in vivo activities of a representative amine-based compound, FBA-TPQ, a potent makaluvamine analog. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to illuminate the crucial relationship between preclinical laboratory findings and their outcomes in living organisms.

Translating Benchtop Results to Preclinical Models

The journey of a drug candidate from initial screening to potential clinical trials is fraught with challenges, a primary one being the often-observed disparity between in vitro and in vivo results. While in vitro assays provide a rapid and cost-effective means to assess the biological activity of a compound at a cellular level, they do not fully recapitulate the complex physiological environment of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact a compound's efficacy in vivo.

This guide will delve into a case study of the synthetic makaluvamine analog, FBA-TPQ, to illustrate this comparison. Makaluvamines are a class of marine alkaloids that have garnered interest for their cytotoxic properties against various cancer cell lines. FBA-TPQ, with its complex amine-containing structure, serves as a relevant example for understanding the activity profile of novel amine-based compounds.

Quantitative Analysis: In Vitro Cytotoxicity vs. In Vivo Tumor Inhibition

The following table summarizes the quantitative data for the biological activity of FBA-TPQ in both in vitro and in vivo settings. The in vitro data is presented as the half-maximal inhibitory concentration (IC50) against human cancer cell lines, while the in vivo data showcases the compound's ability to inhibit tumor growth in a mouse xenograft model.

CompoundIn Vitro Activity (IC50)In Vivo Activity (Tumor Growth Inhibition)
FBA-TPQ MCF-7 (breast cancer): < 0.01 µM[1]MCF-7 Xenograft: 71.6% inhibition at 20 mg/kg/day[1]
MDA-MB-468 (breast cancer): < 0.01 µM[1]

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited are provided below.

In Vitro Cytotoxicity: MTT Assay

The in vitro cytotoxicity of FBA-TPQ was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4]

Procedure:

  • Cell Seeding: Human cancer cell lines (MCF-7 and MDA-MB-468) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells were treated with various concentrations of FBA-TPQ for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

In Vivo Efficacy: Human Tumor Xenograft Model

The in vivo antitumor activity of FBA-TPQ was evaluated in a mouse xenograft model using the MCF-7 human breast cancer cell line.[1]

Procedure:

  • Cell Implantation: MCF-7 cells were implanted subcutaneously into the flank of female athymic nude mice.

  • Tumor Growth: The tumors were allowed to grow to a palpable size (approximately 100 mm³).

  • Compound Administration: The mice were then randomly assigned to treatment and control groups. FBA-TPQ was administered intraperitoneally at doses of 5, 10, or 20 mg/kg/day, three days a week. The control group received the vehicle.

  • Tumor Measurement: Tumor volume was measured twice weekly with calipers.

  • Efficacy Evaluation: The antitumor efficacy was determined by comparing the tumor growth in the treated groups to the control group.

Visualizing the Workflow: From In Vitro Screening to In Vivo Testing

The following diagram illustrates the general workflow for evaluating a compound's anticancer activity, from initial in vitro screening to subsequent in vivo validation.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cell_culture Cell Line Culture (e.g., MCF-7) treatment Compound Treatment (FBA-TPQ) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis_vitro Data Analysis (IC50 Determination) mtt_assay->data_analysis_vitro xenograft Tumor Xenograft Model (Nude Mice) data_analysis_vitro->xenograft Promising Candidate compound_admin Compound Administration xenograft->compound_admin tumor_measurement Tumor Growth Monitoring compound_admin->tumor_measurement data_analysis_vivo Data Analysis (Tumor Inhibition %) tumor_measurement->data_analysis_vivo

Caption: Workflow for anticancer drug evaluation.

Conclusion

The case of FBA-TPQ demonstrates a positive correlation between potent in vitro cytotoxicity and significant in vivo antitumor efficacy. The sub-micromolar IC50 values observed in the MTT assays against breast cancer cell lines translated into substantial tumor growth inhibition in the corresponding xenograft model. This successful translation underscores the predictive power of well-designed in vitro screening assays in identifying promising candidates for further preclinical and clinical development. However, it is crucial to remember that this is not always the case, and a comprehensive understanding of a compound's ADME properties is essential for accurately predicting its in vivo performance. This guide serves as a framework for the comparative analysis of in vitro and in vivo data, a fundamental practice in the advancement of novel therapeutics.

References

A Researcher's Guide to Confirming the Absolute Configuration of Chiral 1-Cyclopropylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring the safety, efficacy, and novelty of new chemical entities. This guide provides a comparative overview of established experimental techniques for confirming the absolute configuration of chiral primary amines, with a specific focus on 1-Cyclopropylethanamine.

The spatial arrangement of substituents around a stereocenter can dramatically influence a molecule's pharmacological and toxicological properties. Therefore, the ability to definitively assign the (R) or (S) configuration is paramount. This guide outlines and compares several powerful analytical methods: High-Performance Liquid Chromatography (HPLC) with chiral derivatization, Nuclear Magnetic Resonance (NMR) spectroscopy using Mosher's method, Vibrational Circular Dichroism (VCD), and the gold standard, single-crystal X-ray crystallography.

Comparative Analysis of Key Methodologies

The selection of an appropriate method for determining the absolute configuration of this compound depends on several factors, including the availability of the sample, the presence of chromophores, the ability to form crystals, and the desired level of certainty. The following table summarizes the key performance aspects of each technique.

Method Principle Sample Requirement Advantages Limitations
Chiral HPLC Separation of diastereomeric derivatives on a standard stationary phase, or direct separation of enantiomers on a chiral stationary phase (CSP).Microgram quantities of the amine.High sensitivity, suitable for complex mixtures, does not require enantiomeric standards for some derivatization methods.[1]Indirect method, relies on elution order rules which may not be universally applicable, derivatization is required.
Mosher's Method (NMR) Formation of diastereomeric amides with a chiral derivatizing agent (e.g., MTPA) and analysis of the chemical shift differences in ¹H or ¹⁹F NMR spectra.[2][3][4][5][6]Milligram quantities of purified amine.Does not require crystallization, provides structural information.[7]Requires pure samples, interpretation can be complex for molecules with multiple rotating bonds, potential for misassignment if the conformational model is not correctly applied.[8]
Vibrational Circular Dichroism (VCD) Measurement of the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. The experimental spectrum is compared with a computationally predicted spectrum.[9][10][11][12][13][14]Milligram quantities of purified amine in solution.Non-destructive, provides absolute configuration without derivatization or crystallization, applicable to oils and liquids.[13][14]Requires quantum mechanical calculations, interpretation can be complex for conformationally flexible molecules.[10][15]
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound or a crystalline derivative. Anomalous dispersion is used to determine the absolute configuration.[16][17][18][19][20]High-quality single crystal.Unambiguous and definitive determination of absolute configuration ("gold standard").[18][21]Growth of a suitable single crystal can be challenging or impossible.

Experimental Protocols

Chiral HPLC Method using a Chiral Derivatizing Agent

This protocol is based on the derivatization of the chiral amine with N-succinimidyl α-methoxyphenylacetate (SMPA) to form diastereomeric amides, which can then be separated by standard HPLC.[1]

Materials:

  • This compound (enantiomerically enriched sample)

  • (R)- or (S)-N-succinimidyl α-methoxyphenylacetate (SMPA)

  • Aprotic solvent (e.g., acetonitrile, dichloromethane)

  • HPLC system with a UV detector

  • Standard C18 HPLC column

Procedure:

  • Derivatization: In a microcentrifuge tube, dissolve approximately 1 mg of this compound in 100 µL of the aprotic solvent. Add a slight molar excess of the SMPA reagent. The reaction is typically rapid and can be monitored by TLC or LC-MS.

  • HPLC Analysis: Inject an aliquot of the reaction mixture directly onto the HPLC system.

  • Elution Conditions: Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to achieve separation of the diastereomeric amides.

  • Data Analysis: The elution order of the diastereomers can be correlated to the absolute configuration of the amine based on established models for SMPA adducts.[1]

Mosher's Method Protocol

This protocol involves the preparation of diastereomeric amides of this compound with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl).

Materials:

  • This compound (enantiomerically pure sample)

  • (R)-MTPA-Cl and (S)-MTPA-Cl

  • Anhydrous pyridine or other suitable base

  • Anhydrous deuterated solvent (e.g., CDCl₃) for NMR analysis

  • NMR spectrometer

Procedure:

  • Amide Formation (Two separate reactions):

    • In an NMR tube, dissolve ~5 mg of this compound in 0.5 mL of anhydrous CDCl₃.

    • Add a small excess of anhydrous pyridine.

    • To one tube, add a slight molar excess of (R)-MTPA-Cl. To a second tube, add a slight molar excess of (S)-MTPA-Cl.

    • Allow the reactions to proceed to completion at room temperature.

  • NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric amide samples.

  • Data Analysis:

    • Identify corresponding proton signals in the two spectra.

    • Calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the stereocenter.

    • Based on Mosher's model, protons on one side of the MTPA plane will have a positive Δδ, while those on the other side will have a negative Δδ, allowing for the assignment of the absolute configuration.[4][6]

Vibrational Circular Dichroism (VCD) Protocol

This method compares the experimental VCD spectrum of this compound with a spectrum predicted by quantum mechanical calculations.[9][14]

Materials:

  • This compound (enantiomerically pure sample)

  • Suitable solvent (e.g., CDCl₃)

  • VCD spectrometer

  • Computational chemistry software package

Procedure:

  • Experimental Spectrum Acquisition: Dissolve a sufficient amount of the amine in the chosen solvent to obtain a high-quality VCD spectrum.

  • Computational Modeling:

    • Build a 3D model of one enantiomer (e.g., the (R)-enantiomer) of this compound.

    • Perform a conformational search to identify the lowest energy conformers.

    • For each low-energy conformer, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged predicted VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison:

    • Compare the experimental VCD spectrum with the predicted spectrum for the (R)-enantiomer.

    • If the signs of the major VCD bands match, the absolute configuration is (R). If the signs are opposite, the configuration is (S).[10]

Visualizing the Workflow

To better illustrate the decision-making process and experimental flow, the following diagrams are provided.

G Workflow for Absolute Configuration Determination cluster_0 Initial Assessment cluster_1 Primary Methods cluster_2 Spectroscopic Options cluster_3 Confirmation start Chiral this compound (Unknown Configuration) crystal Can a single crystal be obtained? start->crystal xray X-ray Crystallography crystal->xray Yes spectroscopic Spectroscopic Methods crystal->spectroscopic No result Absolute Configuration Confirmed xray->result vcd Vibrational Circular Dichroism (VCD) spectroscopic->vcd nmr Mosher's Method (NMR) spectroscopic->nmr hplc Chiral HPLC spectroscopic->hplc vcd->result nmr->result hplc->result

Caption: Decision tree for selecting a method to determine the absolute configuration.

G Mosher's Method Experimental Workflow start Enantiopure this compound react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S nmr_R Acquire ¹H NMR of (R)-MTPA amide react_R->nmr_R nmr_S Acquire ¹H NMR of (S)-MTPA amide react_S->nmr_S compare Compare Spectra (Calculate Δδ = δS - δR) nmr_R->compare nmr_S->compare assign Assign Absolute Configuration based on Mosher's Model compare->assign end Configuration Determined assign->end

Caption: Step-by-step workflow for Mosher's method.

Conclusion

The determination of the absolute configuration of this compound can be achieved through several reliable methods. While X-ray crystallography provides the most definitive answer, its requirement for a single crystal can be a significant hurdle.[18][20] In its absence, spectroscopic techniques offer powerful alternatives. Chiral HPLC is a highly sensitive method suitable for small sample quantities.[1] Mosher's method provides a robust NMR-based solution when a pure sample is available.[2][4] VCD has emerged as a versatile technique for determining the absolute configuration of molecules in solution, including those that are difficult to crystallize.[9][10][11][13] The choice of method will ultimately be guided by the specific experimental constraints and the level of certainty required by the research or development program. For critical applications, employing two independent methods is recommended for orthogonal confirmation of the absolute configuration.

References

Comparative Analysis of 1-Cyclopropylethanamine Analogs: A Guide to Structure-Activity Relationships in MAO Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-cyclopropylethanamine analogs, focusing on their structure-activity relationships (SAR) as inhibitors of monoamine oxidase (MAO). The information presented herein is intended to support research and drug development efforts by providing a clear overview of how structural modifications to the this compound scaffold influence its potency and selectivity for the two major isoforms of MAO, MAO-A and MAO-B.

Introduction

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Inhibition of these enzymes has been a successful strategy in the treatment of various neurological and psychiatric disorders, including depression and Parkinson's disease. The two main isoforms, MAO-A and MAO-B, exhibit different substrate specificities and tissue distributions, making the development of isoform-selective inhibitors a key objective in drug discovery to minimize side effects.[1]

The this compound moiety is a privileged scaffold in the design of MAO inhibitors. Its rigid cyclopropyl ring can provide favorable interactions within the enzyme's active site and influence metabolic stability. Understanding the structure-activity relationships of analogs based on this scaffold is crucial for the rational design of new and improved therapeutic agents.

Comparative Biological Activity

The inhibitory potency of this compound analogs against MAO-A and MAO-B is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the available data for a key analog, providing a basis for understanding the impact of specific structural modifications.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)Reference
cis-N-benzyl-2-methoxycyclopropylamine170534[2]

Key Observations from the Data:

  • High Potency for MAO-B: cis-N-benzyl-2-methoxycyclopropylamine demonstrates potent inhibition of MAO-B with an IC50 value in the low nanomolar range.[2]

  • Selectivity for MAO-B: The compound exhibits a 34-fold selectivity for MAO-B over MAO-A, suggesting that the specific combination of the cis-2-methoxycyclopropylamine core and the N-benzyl substituent is favorable for interacting with the active site of MAO-B.[2]

  • Irreversible Inhibition: Studies on cis-cyclopropylamines indicate that after pre-incubation with the enzyme, the inhibition of both MAO-A and MAO-B becomes irreversible.[2]

Further research with a broader range of analogs is necessary to fully elucidate the structure-activity relationships. Key areas for investigation would include modifications to the N-substituent, the stereochemistry of the cyclopropane ring, and the nature and position of substituents on the cyclopropane ring.

Experimental Protocols

The determination of the inhibitory activity of this compound analogs against MAO-A and MAO-B is typically performed using a fluorometric in vitro assay.

Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the IC50 values of test compounds against recombinant human MAO-A and MAO-B.

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the MAO activity. A decrease in this rate in the presence of a test compound indicates inhibition.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate (e.g., p-tyramine for both MAO-A and MAO-B, or a selective substrate like kynuramine)

  • Fluorogenic probe (e.g., Amplex® Red)

  • Horseradish peroxidase (HRP)

  • Test compounds (this compound analogs)

  • Positive controls (e.g., clorgyline for MAO-A, selegiline or pargyline for MAO-B)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of enzymes, substrate, fluorogenic probe, and HRP in MAO assay buffer.

  • Assay Setup:

    • Add MAO assay buffer to all wells of a 96-well plate.

    • Add serial dilutions of the test compounds or positive controls to the appropriate wells.

    • Add the MAO enzyme (either MAO-A or MAO-B) to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitors to interact with the enzymes.

  • Initiation of Reaction:

    • Prepare a reaction mixture containing the substrate, fluorogenic probe, and HRP.

    • Add the reaction mixture to all wells to start the reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm for resorufin) over time (kinetic measurement).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the test compound.

    • Normalize the reaction rates to the control (enzyme activity in the absence of inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

MAO Signaling Pathway

The following diagram illustrates the role of Monoamine Oxidase (MAO) in the metabolism of monoamine neurotransmitters and the mechanism of action of MAO inhibitors.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition MAO Inhibition Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 MAO Monoamine Oxidase (MAO) Dopamine->MAO Metabolism Dopamine_Released Dopamine Vesicle->Dopamine_Released Exocytosis Dopamine_Released->Dopamine Reuptake (DAT) Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites MAO_Inhibitor This compound Analog MAO_Inhibitor->MAO Inhibition

Caption: MAO metabolizes neurotransmitters, and inhibitors block this process.

Experimental Workflow for SAR Studies

The following diagram outlines the typical experimental workflow for conducting structure-activity relationship (SAR) studies of this compound analogs as MAO inhibitors.

SAR_Workflow cluster_synthesis Analog Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation Design Design of Analogs Synthesis Chemical Synthesis Design->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MAO_A_Assay MAO-A Inhibition Assay Characterization->MAO_A_Assay MAO_B_Assay MAO-B Inhibition Assay Characterization->MAO_B_Assay IC50_Determination IC50 Value Calculation MAO_A_Assay->IC50_Determination MAO_B_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Design

Caption: Workflow for SAR studies of MAO inhibitors.

References

Safety Operating Guide

Navigating the Disposal of 1-Cyclopropylethanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-Cyclopropylethanamine, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to minimize exposure and risk. Based on its classification as a flammable and corrosive material, the following personal protective equipment (PPE) and handling protocols are mandatory[1][2][3]:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably under a chemical fume hood[1][4]. Use spark-proof tools and explosion-proof equipment to prevent ignition[1][4].

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Contaminated gloves should be disposed of properly after use.[5]

    • Body Protection: A laboratory coat or chemical-resistant apron and closed-toe shoes are essential.

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water. Seek medical attention.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[1]

    • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

Hazardous Waste Classification

This compound is classified as a hazardous waste due to its flammable and corrosive properties. Chemical waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification[1][6].

Hazard CharacteristicEPA Waste CodeUN NumberProper Shipping Name
IgnitabilityD001UN2733AMINES, FLAMMABLE, CORROSIVE, N.O.S. ((S)-1-Cyclopropylethylamine)
CorrosivityD002

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[4]. Under no circumstances should it be discharged into sewer systems or drains [1][4].

  • Waste Segregation and Collection:

    • Collect waste this compound in a designated, compatible, and properly sealed container. The original container is often a suitable choice.[4]

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the primary hazards: "Flammable" and "Corrosive."

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as acids and oxidizing agents[1][4].

    • Ensure the storage area has secondary containment to manage potential leaks.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the collection and disposal of the material[5].

    • Provide them with the complete and accurate classification of the waste.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be collected and disposed of as hazardous waste[4].

    • Empty containers should be triple-rinsed (or the equivalent), and the rinsate collected as hazardous waste. The rinsed container can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[4]

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect segregate Segregate from Incompatible Waste collect->segregate storage Store in a Cool, Dry, Ventilated Area with Secondary Containment segregate->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Service storage->contact_ehs disposal Arrange for Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Waste Properly Disposed disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Cyclopropylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 1-Cyclopropylethanamine. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion.

Protection Type Specific Equipment Reasoning
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[1]To protect against splashes and vapors that can cause serious eye damage.[2]
Skin and Body Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene), fire/flame resistant and impervious lab coat or apron.[3][4]To prevent skin contact, which may cause severe burns.[2] Impervious clothing protects against spills.[5]
Respiratory Protection A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded, if irritation is experienced, or in areas with inadequate ventilation.[5][1][6]To prevent inhalation of vapors, which can cause respiratory irritation.[7]
Foot Protection Closed-toe, chemical-resistant shoes.[5][3]To protect feet from spills.[5]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for minimizing risks.

Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and their locations are known.[1]

  • Work in a well-ventilated area, preferably a chemical fume hood.[3][6][8]

  • Gather all necessary materials and equipment before starting.

  • Inspect all PPE for integrity before use.[4]

  • Remove all sources of ignition, as the chemical is highly flammable.[1][2][6] Use non-sparking tools.[2][6]

Handling:

  • Ground and bond containers when transferring the material to prevent static discharge.

  • Avoid direct contact with the skin, eyes, and clothing.[6][8]

  • Do not breathe vapors or mist.[2][6][8]

  • Keep the container tightly closed when not in use.[2][6]

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2]

Post-Handling:

  • Wash hands and any exposed skin thoroughly after handling.[4][8]

  • Clean the work area and any equipment used.

  • Store the chemical in a cool, dry, and well-ventilated place, away from incompatible materials.[6] The container should be stored locked up.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure compliance with regulations.

Waste Type Disposal Protocol
Unused Chemical Dispose of as hazardous waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not dispose of the chemical down the drain.[5]
Contaminated Materials Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous waste.[5] Place all contaminated materials in a sealed and labeled waste bag or container.[5]
Empty Containers Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[6] The first rinse must be collected and disposed of as hazardous waste.[9] Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[6]

Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[5]

Emergency Procedures

Immediate and appropriate action is vital in an emergency.

Incident Immediate Action
Skin Contact Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing.[10][6] Seek immediate medical attention.[10]
Eye Contact Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.[10][6]
Inhalation Move the victim to fresh air.[6] If breathing is difficult, give oxygen.[6] If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[10][6] Seek immediate medical attention.[10][6]
Ingestion Rinse mouth with water.[6] Do NOT induce vomiting.[2][6] Never give anything by mouth to an unconscious person.[6] Call a doctor or Poison Control Center immediately.[6]
Spill Evacuate the area and remove all ignition sources.[1][6] Use personal protective equipment.[6] For small spills, absorb with an inert material and place in a suitable container for disposal.[6] For large spills, contain the spill and prevent it from entering drains.[6] Contact your institution's EHS department.
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[6] Wear self-contained breathing apparatus for firefighting if necessary.[6]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound A Preparation B Inspect & Don PPE (Goggles, Gloves, Lab Coat) A->B 1. Suit Up C Work in Fume Hood B->C 2. Set Up D Handling the Chemical C->D E Ground Equipment D->E 3. Prevent Static F Dispense Chemical E->F 4. Transfer G Post-Handling F->G H Clean Work Area G->H 5. Clean Up I Dispose of Waste H->I 6. Waste Management J Store Chemical Properly I->J 7. Storage K Remove PPE & Wash Hands J->K 8. Final Steps

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropylethanamine
Reactant of Route 2
Reactant of Route 2
1-Cyclopropylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.